2,6-Dichloro-N-methylpyridin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,6-dichloro-N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRDWZKFGCLLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601456 | |
| Record name | 2,6-Dichloro-N-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175461-33-3 | |
| Record name | 2,6-Dichloro-N-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2,6-Dichloro-N-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-N-methylpyridin-4-amine is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its reactive amine and halogen groups make it a versatile building block for further chemical modifications. A thorough understanding of its physical properties is crucial for its handling, reaction optimization, and potential application in drug design and development. This guide provides a summary of the known physical properties and outlines general experimental protocols for their determination.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | |
| Molecular Weight | 177.03 g/mol | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available for the specific compound. A related compound, 2,6-Dichloro-4-methylpyridine, is slightly soluble in water and soluble in organic solvents such as ethanol, methanol, chloroform, and acetone. | |
| pKa | Data not available |
Experimental Protocols
Due to the lack of specific published experimental data for this compound, this section provides detailed, generalized methodologies for determining the key physical properties of a solid organic compound of this nature.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.
Boiling Point Determination
For a solid compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus. The setup includes a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is heated gently in a heating mantle or an oil bath.
-
Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter in drug development, affecting absorption and formulation.
Methodology: Equilibrium Solubility Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The determined concentration represents the solubility of the compound in that solvent at that temperature.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This can be identified as the inflection point on the titration curve.
Visualizations
Experimental Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the key physical properties of a novel chemical entity.
2,6-Dichloro-N-methylpyridin-4-amine chemical structure and CAS number 175461-33-3
CAS Number: 175461-33-3
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2,6-Dichloro-N-methylpyridin-4-amine. It is intended for researchers, scientists, and drug development professionals working with pyridine derivatives.
Chemical Structure and Properties
This compound is a halogenated pyridine derivative. The structural representation and key chemical properties are summarized below.
Chemical Structure:
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 175461-33-3 | |
| Molecular Formula | C₆H₆Cl₂N₂ | |
| Molecular Weight | 177.03 g/mol | [1] |
| Appearance | White solid | [2] |
| Mass Spectrometry | [M+H]⁺ = 177 | [2] |
Spectroscopic Data
While a complete, publicly available spectrum for this compound is not readily found, data for its reaction products and similar compounds provide insights into its expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum of a derivative, N-(2,6-dichloropyridin-4-yl)-2,2,3,3-tetrafluoro-N-methyl-3-(trifluoromethoxy)propanamide, shows a singlet for the two pyridine protons at 7.27 ppm and a singlet for the N-methyl protons at 3.46 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum of the same derivative shows signals for the pyridine ring carbons at 152.44, 151.86, and 120.33 ppm.[3]
-
Infrared (IR) Spectroscopy: For the related compound 2,6-Dichloropyridine-4-methylamine, characteristic N-H stretching vibrations are observed in the 3000-3500 cm⁻¹ region. Aromatic C-H stretches appear between 2800-3100 cm⁻¹, and pyridine ring C=C and C=N stretching vibrations are found in the 1500-1600 cm⁻¹ region.[1]
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak [M+H]⁺ at m/z 177.[2] The isotopic pattern will reflect the presence of two chlorine atoms, with characteristic M+2 and M+4 peaks.[1]
Synthesis and Experimental Protocols
This compound is typically synthesized from commercially available chloropyridine derivatives.
Synthesis from 2,4,6-Trichloropyridine
A common method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom on 2,4,6-trichloropyridine with methylamine.[2]
Experimental Protocol:
-
Reactants: 2,4,6-Trichloropyridine, Methylamine.
-
Procedure: 2,4,6-Trichloropyridine is reacted with methylamine. The reaction selectively substitutes the chlorine at the 4-position due to its higher reactivity compared to the chlorines at the 2 and 6-positions.
-
Yield: A reported synthesis gives the title compound as a white solid with a 36% yield.[2]
-
Characterization: The product is characterized by Liquid Chromatography-Mass Spectrometry (LC-MS), showing an [M+H]⁺ peak at 177.[2]
A generalized workflow for this synthesis is depicted below.
Reactivity and Downstream Applications
This compound is a versatile intermediate in organic synthesis, primarily used in the development of agrochemicals and pharmaceuticals.[4]
Nitration
The pyridine ring can be further functionalized through electrophilic aromatic substitution, such as nitration.
Experimental Protocol:
-
Reactants: this compound (19.3 g), concentrated H₂SO₄ (40 mL), fuming HNO₃ (19 mL).
-
Procedure: this compound is added in portions to concentrated H₂SO₄ at 0 °C. Fuming HNO₃ is then added dropwise over 5 minutes at 0 °C. The mixture is stirred at 0 °C for 1 hour.
-
Work-up: The reaction mixture is poured into ice water and extracted with dichloromethane (DCM). The organic layer is dried and concentrated to yield the nitrated product.[5]
The logical workflow for this nitration reaction is as follows:
Potential Applications in Drug Discovery and Agrochemicals
While specific biological activity data for this compound is not extensively published, its structural motifs are present in molecules with known biological activities.
-
Agrochemicals: As a dichloropyridine derivative, it serves as a building block for herbicides and fungicides.[4]
-
Pharmaceuticals: The 4-aminopyridine scaffold is a known pharmacophore. Derivatives of similar compounds are being investigated for various therapeutic areas, including the treatment of inflammatory diseases.[5] For instance, related aminopyridine analogs have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), which is a target in inflammatory conditions.
Safety and Handling
References
- 1. Buy 2,6-Dichloropyridine-4-methylamine | 88579-63-9 [smolecule.com]
- 2. WO2015025026A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chemimpex.com [chemimpex.com]
- 5. WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 6. aksci.com [aksci.com]
Spectroscopic Characterization of 2,6-Dichloro-N-methylpyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 2,6-Dichloro-N-methylpyridin-4-amine. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic behavior based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, which can be adapted for the analysis of this and similar small molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound. These predictions are based on the analysis of its structural features and typical spectroscopic values for related functional groups.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5 - 7.0 | Singlet | 2H | H-3, H-5 (Aromatic protons) |
| ~ 4.5 - 5.5 | Broad Singlet | 1H | N-H (Amine proton) |
| ~ 2.9 - 3.1 | Singlet | 3H | N-CH₃ (Methyl protons) |
Note: The chemical shift of the N-H proton can be highly variable and may be broadened due to exchange.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C-4 (Carbon bearing the amino group) |
| ~ 148 - 152 | C-2, C-6 (Carbons bearing chlorine) |
| ~ 105 - 110 | C-3, C-5 (Aromatic CH) |
| ~ 30 - 35 | N-CH₃ (Methyl carbon) |
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 177.0 | [M+H]⁺ (Monoisotopic mass for C₆H₇Cl₂N₂) |
| 179.0 | [M+H]⁺ Isotope peak (presence of one ³⁷Cl) |
| 181.0 | [M+H]⁺ Isotope peak (presence of two ³⁷Cl) |
Note: The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) would be a key diagnostic feature.
Table 4: Predicted IR Absorption Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350 - 3450 | Medium, Sharp | N-H stretch (secondary amine) |
| ~ 3050 - 3100 | Weak to Medium | Aromatic C-H stretch |
| ~ 2800 - 3000 | Weak to Medium | Aliphatic C-H stretch (N-CH₃) |
| ~ 1580 - 1620 | Medium to Strong | C=C/C=N ring stretching |
| ~ 1450 - 1550 | Medium to Strong | C=C/C=N ring stretching |
| ~ 1250 - 1350 | Medium to Strong | Aromatic C-N stretch |
| ~ 750 - 850 | Strong | C-Cl stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization for the specific compound and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Pulse sequence: Standard single-pulse (zg30)
-
Spectral width: -2 to 12 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Pulse sequence: Proton-decoupled single-pulse (zgpg30)
-
Spectral width: -10 to 220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is for obtaining a high-resolution mass spectrum using ESI.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid in methanol/water) to promote protonation for positive ion mode.
-
Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible to prevent clogging of the ESI source.
Instrument Parameters (Positive Ion Mode):
-
Ionization mode: Electrospray Ionization (ESI+)
-
Capillary voltage: 3.5 - 4.5 kV
-
Nebulizer gas (N₂): 1-2 Bar
-
Drying gas (N₂): 6-10 L/min
-
Drying gas temperature: 200-300 °C
-
Mass range: m/z 50 - 500
-
Data acquisition: Profile or centroid mode
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to aid in structural elucidation.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
This protocol describes a common and convenient method for obtaining the IR spectrum of a solid sample.[1]
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a lint-free wipe dampened with a suitable solvent like isopropanol or ethanol.[1]
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.[1]
Instrument Parameters:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[1]
-
Data format: Transmittance or Absorbance
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Solubility of 2,6-Dichloro-N-methylpyridin-4-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 2,6-Dichloro-N-methylpyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical and agricultural compounds. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols and best practices for its determination. A hypothetical data set is presented to illustrate the systematic presentation of solubility results.
Introduction to this compound
This compound is a halogenated pyridine derivative with the chemical formula C₆H₆Cl₂N₂.[1] Its structure, featuring a pyridine ring with two chlorine atoms and a methylamino group, makes it a versatile building block in organic synthesis.[1] The physicochemical properties of this compound, particularly its solubility in various organic solvents, are fundamental for process optimization and formulation development. Understanding its solubility profile allows for the rational selection of solvents for crystallization, chromatography, and the preparation of dosage forms.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | 2-8°C | [1] |
Hypothetical Solubility Data Presentation
Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at Various Temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Data Point 1 | Data Point 1 | Shake-Flask |
| Methanol | 40 | Data Point 2 | Data Point 2 | Shake-Flask |
| Ethanol | 25 | Data Point 3 | Data Point 3 | Shake-Flask |
| Ethanol | 40 | Data Point 4 | Data Point 4 | Shake-Flask |
| Acetone | 25 | Data Point 5 | Data Point 5 | Shake-Flask |
| Acetone | 40 | Data Point 6 | Data Point 6 | Shake-Flask |
| Acetonitrile | 25 | Data Point 7 | Data Point 7 | Shake-Flask |
| Acetonitrile | 40 | Data Point 8 | Data Point 8 | Shake-Flask |
| Dichloromethane | 25 | Data Point 9 | Data Point 9 | Shake-Flask |
| Dichloromethane | 40 | Data Point 10 | Data Point 10 | Shake-Flask |
| Ethyl Acetate | 25 | Data Point 11 | Data Point 11 | Shake-Flask |
| Ethyl Acetate | 40 | Data Point 12 | Data Point 12 | Shake-Flask |
| Toluene | 25 | Data Point 13 | Data Point 13 | Shake-Flask |
| Toluene | 40 | Data Point 14 | Data Point 14 | Shake-Flask |
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through various methods, with the choice depending on the desired accuracy, throughput, and stage of drug development. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.
Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium in preliminary experiments.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven). The container with the dried solute is weighed again, and the mass of the dissolved solid is determined.
-
HPLC/UV-Vis Method: Prepare a calibration curve of this compound in the respective solvent. The filtered saturated solution is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. The concentration is then determined by HPLC or UV-Vis spectrophotometry.
-
-
Calculation: The solubility is calculated in mg/mL or mol/L based on the quantified amount of the dissolved compound and the volume of the solvent.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[2] These methods typically involve dissolving the compound in a solvent like DMSO and then adding this stock solution to the solvent of interest.
Objective: To rapidly estimate the solubility of this compound in various solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected organic solvents
-
Microtiter plates (96-well)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Liquid handling robotics (optional)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate. Then, add the organic solvent of interest to each well to achieve a range of final compound concentrations.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the precipitation of the compound, and the solubility is determined as the concentration at which precipitation is first observed.
-
UV-Vis Spectrophotometry: After incubation, the plate may be centrifuged or filtered to remove precipitated material. The concentration of the compound remaining in the solution is then measured by UV-Vis absorbance.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Thermodynamic Solubility Determination Workflow.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Solvent Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility ("like dissolves like"). Given the presence of polar N-H and C-Cl bonds and a nonpolar pyridine ring, a range of solvents with varying polarities should be screened.
-
Temperature: For most solid solutes, solubility increases with temperature. Investigating the temperature dependence of solubility is crucial for processes like crystallization.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form both before and after the solubility experiment to ensure no phase transformation has occurred.
Conclusion
This technical guide has outlined the essential methodologies for determining the solubility of this compound in organic solvents. While quantitative data is not yet publicly available, the provided experimental protocols for thermodynamic and kinetic solubility determination offer a robust framework for researchers and drug development professionals to generate this critical information. A systematic approach to solubility screening and data presentation will undoubtedly facilitate the efficient development of processes and formulations involving this important chemical intermediate.
References
Technical Guide: Material Safety Data Sheet for 2,6-Dichloro-N-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the material safety data for 2,6-Dichloro-N-methylpyridin-4-amine (CAS No. 175461-33-3). The information is intended to guide researchers, scientists, and professionals in drug development on the safe handling, storage, and potential biological implications of this compound.
Section 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 175461-33-3 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [2] |
| Molecular Weight | 177.03 g/mol | [2] |
| Appearance | Solid or liquid | [3] |
| Purity | ≥98% | [2] |
| Melting Point | Not available | [4] |
| Boiling Point | Not available | [4] |
| Density | Not available | [5] |
| Solubility | Not available | [4] |
| Storage Temperature | 2-8°C | [2] |
Section 2: Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements and corresponding precautionary measures.
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge when handling in a poorly ventilated area or when dusts/aerosols may be generated.
Section 3: Experimental Protocols
Synthesis of 4-Amino-2,6-dichloropyrimidine[6][7]
Materials:
-
4-aminouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
Crushed ice
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Methanol
-
Diethyl ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Sublimation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminouracil.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Slowly add N,N-diethylaniline to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate using a Büchner funnel and wash with cold water.
-
Wash the solid with a mixture of methanol and diethyl ether to remove residual water.
-
Dry the crude product.
-
The crude product can be further purified by extraction with boiling ethyl acetate, followed by evaporation of the solvent and sublimation of the residue.[7]
Section 4: Biological Activity and Signaling Pathways
Pyridine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer activity.[8][9][10] Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival, such as protein kinases.[9][11]
While the specific biological activity of this compound has not been extensively characterized in publicly available literature, its structural similarity to other kinase inhibitors suggests it may target similar pathways. Pyridine-based compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through the modulation of pathways involving p53 and JNK.[12]
Below are diagrams illustrating a general workflow for the synthesis and purification of a dichlorinated amino-heterocycle, and a hypothetical signaling pathway that could be targeted by a pyridine derivative like this compound, based on the known mechanisms of related compounds.
Caption: Workflow for synthesis and purification.
Caption: Hypothetical signaling pathway inhibition.
Section 5: Conclusion
This compound is a chemical compound with potential applications in research and drug development, particularly within the field of oncology.[8][13] Due to its hazardous nature, strict adherence to safety protocols, including the use of appropriate personal protective equipment, is mandatory. While specific data on its physical properties and biological activity are limited, the information on related pyridine derivatives provides a valuable framework for its safe handling and for predicting its potential mechanisms of action. Further research is necessary to fully elucidate the toxicological, ecotoxicological, and pharmacological profiles of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound CAS No.175461-33-3, CasNo.175461-33-3 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]
- 4. aksci.com [aksci.com]
- 5. keyorganics.net [keyorganics.net]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 9. chemijournal.com [chemijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
Unlocking the Therapeutic Potential of Substituted Dichloropyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted dichloropyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The strategic placement of chlorine atoms on the pyridine ring provides a reactive scaffold amenable to a variety of chemical modifications, leading to the development of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, focusing on their potential as antifungal, anti-inflammatory, and anticancer agents. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Antifungal Activity of Dichloropyridine Derivatives
Substituted dichloropyridines have demonstrated notable efficacy against a range of fungal pathogens. A primary mechanism of their antifungal action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of representative 3,5-dichloropyridine derivatives against various fungal species. The half-maximal effective concentration (EC50) values indicate the concentration of the compound required to inhibit 50% of fungal growth.
| Compound ID | Target Fungi | EC50 (mg/L) | Reference Compound (Boscalid) EC50 (mg/L) |
| Compound 5 | Botrytis cinerea | 6.60 | 1.24 |
| Compound 5 | Rhizoctonia solani | 1.61 | 1.01 |
Table 1: In vitro antifungal activity of a 3,5-dichlorobenzyl ester derivative (Compound 5).[1]
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol outlines a standard method for evaluating the in vitro antifungal activity of substituted dichloropyridine compounds.[1]
1.2.1. Materials:
-
Test compounds (substituted dichloropyridines)
-
Control compound (e.g., Boscalid)
-
Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
1.2.2. Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Incorporation: Cool the molten PDA to approximately 50-60°C. Add the test and control compounds (dissolved in a suitable solvent like DMSO) to the PDA at various final concentrations. Ensure the final solvent concentration is consistent across all plates, including a solvent-only control.
-
Plating: Pour the PDA-compound mixture into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture and place it in the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period, or until the mycelial growth in the control plate has reached a significant diameter.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: The EC50 values are determined by probit analysis of the inhibition percentages at different compound concentrations.
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro antifungal activity screening.
Anti-inflammatory Activity via P2X7 Receptor Antagonism
A significant area of investigation for substituted dichloropyridines is their potential as antagonists of the P2X7 receptor (P2X7R).[2] P2X7R is an ATP-gated ion channel primarily expressed on immune cells, and its overactivation is implicated in a variety of inflammatory diseases.[2] Dichloropyridine derivatives have been identified as potent P2X7R antagonists, capable of blocking inflammatory signaling cascades.[3]
Quantitative P2X7 Receptor Antagonist Data
The following table presents the inhibitory activity of several 3,5-dichloropyridine derivatives on the human P2X7 receptor, as measured by two different assays: ethidium bromide (EtBr) uptake and IL-1β release.
| Compound ID | R Group | Ethidium Bromide Uptake IC50 (nM) | IL-1β Release IC50 (nM) |
| 9 | Phenyl | 650 | >1000 |
| 51 | 1-Adamantyl | 4.9 | 1.3 |
| 52 | 2-Adamantyl | 13 | 9.2 |
Table 2: Inhibitory potency of 3,5-dichloropyridine derivatives on human P2X7 receptors.[2]
Experimental Protocols
2.2.1. Ethidium Bromide (EtBr) Uptake Assay: [2] This assay measures the ability of a compound to inhibit the P2X7R-mediated pore formation, which allows the influx of large molecules like EtBr.
-
Cell Culture: Use a cell line stably expressing the human P2X7 receptor (e.g., hP2X7-HEK293 cells).
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate.
-
Compound Treatment: Wash the cells with a low-divalent cation solution. Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Agonist and Dye Addition: Add a solution containing EtBr (e.g., 5 µM) and a P2X7R agonist, such as BzATP (e.g., 100 µM).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 525 nm and an emission wavelength of 605 nm using a fluorescence plate reader. Record the fluorescence at regular intervals (e.g., every minute) for 30 minutes.
-
IC50 Calculation: Calculate the rate of EtBr uptake. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
2.2.2. IL-1β Release Assay: [2] This functional assay measures the inhibition of P2X7R-mediated release of the pro-inflammatory cytokine IL-1β.
-
Cell Culture and Differentiation: Differentiate human monocytic THP-1 cells into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) for 4 hours to induce pro-IL-1β expression.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a P2X7R agonist, such as BzATP (e.g., 1 mM), for 1 hour to induce IL-1β release.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition of IL-1β release against the compound concentration.
P2X7 Receptor Signaling Pathway
Caption: Simplified P2X7 receptor signaling pathway leading to IL-1β release.
Anticancer Activity of Dichloropyridine Derivatives
Certain substituted dichloropyridines have emerged as promising anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1] One of the identified mechanisms of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of a diarylpyridine analog (Compound 10t) against several human cancer cell lines, along with its effect on tubulin polymerization.
| Compound ID | HeLa IC50 (µM) | MCF-7 IC50 (µM) | SGC-7901 IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| 10t | 0.19 | 0.21 | 0.33 | 1.8 |
| CA-4 (Reference) | 0.002 | 0.003 | 0.004 | 1.6 |
Table 3: In vitro anticancer activity of a diarylpyridine analog (10t) and the reference compound Combretastatin A-4 (CA-4).[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1]
3.2.1. Materials:
-
Test compounds (substituted dichloropyridines)
-
Cancer cell lines (e.g., HeLa, MCF-7, SGC-7901)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
3.2.2. Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control if available.
-
MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values from the dose-response curves.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Mechanism of action for diarylpyridine anticancer agents.
Conclusion
Substituted dichloropyridines are a promising class of compounds with diverse and potent biological activities. Their efficacy as antifungal, anti-inflammatory, and anticancer agents has been demonstrated through various in vitro studies. The versatility of the dichloropyridine scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of molecules. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into novel therapeutic interventions.
References
The Role of 2,6-Dichloro-N-methylpyridin-4-amine in Synthetic Chemistry and Drug Discovery: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the function of 2,6-Dichloro-N-methylpyridin-4-amine. Extensive research of available scientific literature and patent databases indicates that this compound is not characterized by a direct, well-defined mechanism of action in biological systems. Instead, its primary role is that of a key chemical intermediate, or building block, in the synthesis of more complex molecules with potential biological activities. This guide will focus on its application in synthetic chemistry, which ultimately leads to the generation of novel compounds for evaluation in drug discovery and agrochemical development.
Introduction: A Versatile Synthetic Scaffold
This compound belongs to the class of halogenated pyridine derivatives. Such compounds are of significant interest in medicinal and agricultural chemistry due to their utility in the construction of diverse molecular architectures. The presence of reactive chloro groups on the pyridine ring allows for further chemical modifications, making it a valuable starting material for creating libraries of novel compounds. While direct biological data for this compound is not available in the public domain, its structural motifs are found in various biologically active molecules.
Synthetic Utility and Reaction Pathways
The primary "action" of this compound is to serve as a precursor in multi-step synthetic processes. The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is central to its application in creating diverse chemical entities for screening and lead optimization.
Below is a generalized workflow illustrating the role of this compound as a synthetic intermediate.
Potential Biological Activities of Derived Compounds
While this compound itself does not have a documented biological mechanism of action, the broader class of pyridine and dichloropyridine derivatives has been explored for various therapeutic and agricultural applications. Compounds synthesized from this intermediate could potentially exhibit activities such as:
-
Enzyme Inhibition: Pyridine-containing molecules have been investigated as inhibitors of various enzymes, including kinases and inducible nitric oxide synthase (iNOS). The core structure provided by this compound can be elaborated to fit into the active sites of such enzymes.
-
Agrochemical Applications: This intermediate is used in the synthesis of herbicides and insecticides. Its structure supports the development of compounds with selective activity against weeds and pests.
-
Antimicrobial and Antiviral Agents: The pyridine scaffold is present in numerous antimicrobial and antiviral drugs. Derivatives of this compound could be synthesized and screened for such activities.
It is important to emphasize that these are potential applications of molecules derived from this compound, and not activities of the compound itself.
Quantitative Data and Experimental Protocols
As of the latest available information, there is no published quantitative biological data (e.g., IC50, Ki, EC50) or detailed experimental protocols for the biological mechanism of action of this compound. The available literature and patents focus on its chemical synthesis and its use as a reactant in the synthesis of other compounds.
Signaling Pathways
Consistent with the lack of data on its direct biological activity, there are no known signaling pathways that are directly modulated by this compound. The biological effects of its derivatives would depend on the specific modifications made to the pyridine core and the resulting interactions with biological targets.
The logical relationship for the utility of this compound is best represented as a synthetic pathway leading to biological investigation, as depicted in the diagram below.
Conclusion
Literature review on the discovery of polysubstituted pyridines
An In-depth Technical Guide on the Discovery of Polysubstituted Pyridines
Introduction: The Ubiquitous Pyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its prevalence in a vast number of pharmaceuticals and biologically active compounds underscores its importance as a "privileged scaffold."[3][4] The unique electronic properties and versatile substitution patterns of the pyridine nucleus allow for precise modulation of physicochemical and biological properties, making the synthesis of polysubstituted pyridines a critical focus for researchers in drug discovery and development.[5][6] The quest for novel pyridine derivatives has spurred the evolution of a wide array of synthetic methodologies, from time-honored condensation reactions to sophisticated modern catalytic systems.[2]
This technical guide provides a comprehensive overview of the key synthetic strategies for constructing polysubstituted pyridines, offering detailed experimental protocols, comparative quantitative data, and visual workflows to assist researchers, scientists, and drug development professionals in navigating this complex chemical landscape.
I. Classical Synthetic Routes: The Foundation of Pyridine Chemistry
The foundational methods for pyridine ring construction typically involve the cyclocondensation of acyclic precursors. These classical, often named, reactions have been refined over more than a century and remain indispensable for their simplicity, scalability, and reliance on readily available starting materials.[1][2]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction (MCR) that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor such as ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. This method is particularly effective for preparing symmetrically substituted pyridines.[1][2]
Experimental Protocol: Synthesis and Oxidation of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [1]
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL). A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the final pyridine derivative is collected by filtration, washed with water, and recrystallized from ethanol.
Guareschi-Thorpe Synthesis
This method involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base. Recent advancements have focused on greener reaction conditions, utilizing ammonium carbonate in aqueous media.[1]
Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [1]
-
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. The product precipitates upon cooling and is collected by filtration.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a route to polysubstituted pyridines through the reaction of an enamine with an α,β-unsaturated ketone (alkynone). A key advantage is the high degree of regiochemical control.[7] Modified one-pot procedures have been developed that combine a 1,3-dicarbonyl compound, ammonia, and an alkynone without an additional acid catalyst.[7]
Experimental Protocol: One-Pot Three-Component Synthesis [7]
-
This method involves the cyclocondensation of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent. The reaction proceeds via a tandem Michael addition-heterocyclization, yielding polysubstituted pyridines with total regiocontrol.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis utilizes pyridinium salts as intermediates. An α-pyridinium ketone, formed from an α-haloketone and pyridine, reacts with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate to form the target pyridine.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [1]
-
Step 1: Pyridinium Salt Formation: A solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL) is treated with iodine (2.54 g, 10 mmol), and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether.
-
Step 2: Cyclocondensation: The salt is added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours, then cooled and poured into water. The precipitated product is collected by filtration and recrystallized from ethanol.
II. Modern Synthetic Routes: Expanding the Chemical Space
In recent decades, new synthetic strategies have emerged, offering higher efficiency, broader substrate scope, and greater functional group tolerance. These modern methods often rely on transition-metal catalysis or novel annulation strategies.[1][8]
Transition-Metal Catalyzed Synthesis
Transition metals, particularly palladium, are powerful catalysts for forming polysubstituted pyridines.[8] Cross-coupling reactions, such as the Suzuki reaction, allow for the stepwise and controlled installation of substituents onto a pre-existing heterocyclic core.[6] This modular approach is highly valued in drug discovery.[6]
Experimental Protocol: Suzuki Coupling of Heteroaryl Fluorosulfates [6]
-
To a reaction vessel under nitrogen are added the heteroaryl fluorosulfate (1.0 mmol), phenylboronic acid (1.5 mmol), Pd-PEPPSI-IPr catalyst (1 mol%), and K₂CO₃ (3.0 mmol). A 3:1 mixture of EtOH/H₂O (10 mL) is added, and the reaction is stirred at 35°C until completion. The product is then extracted and purified via column chromatography.
Multicomponent Reactions (MCRs) with Nanocatalysts
Modern MCRs build upon classical foundations by employing advanced catalysts to improve yields and expand scope. Nanoparticles have emerged as highly efficient and often reusable catalysts for the one-pot synthesis of polyfunctionalized pyridines.[9][10][11]
Experimental Protocol: One-Pot, Three-Component Synthesis via Basic Ionic Liquid [5]
-
Materials: Benzaldehyde (1 mmol), malononitrile (2 mmol), thiophenol (1 mmol), and a basic ionic liquid, [bmIm]OH (0.5 mmol).
-
Procedure: The mixture of reactants and the ionic liquid is stirred at room temperature. An exothermic reaction occurs, leading to the formation of a solid. The solid is dissolved in ethanol, and the product (2-amino-4-phenyl-6-phenylsulfanyl-pyridine-3,5-dicarbonitrile) is isolated by filtration.
Metal-Free Annulation Strategies
To improve the sustainability and practicality of pyridine synthesis, metal-free approaches are highly desirable. A recent strategy involves a [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides.[12]
Experimental Protocol: Metal-Free [3+3] Annulation [12]
-
To a Schlenk tube are added KOH (0.6 mmol), β-enaminonitrile (0.4 mmol), dichloromethyl-peroxide (0.2 mmol), and DMSO (2.0 mL) at room temperature. The solution is stirred for 5 hours. The solvent is evaporated under vacuum, and the residue is purified by flash column chromatography on silica gel to yield the polysubstituted pyridine.
III. Quantitative Data Summary
The efficiency of a synthetic route is paramount. The following tables summarize quantitative data for various methods, allowing for easy comparison.
Table 1: Classical Synthesis Yields
| Synthesis Method | Reactants | Conditions | Yield (%) | Reference |
| Hantzsch Synthesis | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | p-TSA / Ultrasonic, Aqueous SDS | 96 | [2] |
| Hantzsch Synthesis | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Reflux in Ethanol | >90 (Dihydropyridine) | [1] |
| Kröhnke Synthesis | Acetophenone, Chalcone, Ammonium Acetate | Reflux in Acetic Acid | Good | [1] |
| Guareschi-Thorpe | Cyanoacetamide, Ethyl Acetoacetate, Ammonium Carbonate | 80°C in H₂O/EtOH | High | [1] |
Table 2: Modern Synthesis Yields
| Synthesis Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Metal-Free [3+3] Annulation | Dichloromethyl-peroxide, β-enaminonitrile | KOH in DMSO, RT, 5h | 78 | [12] |
| Suzuki Coupling | 2-chloro-5-fluorosulfonylpyridine, Phenylboronic acid | Pd-PEPPSI-IPr, K₂CO₃, 35°C | 82 | [6] |
| MCR | Aldehydes, Malononitrile, Thiophenol | Basic Ionic Liquid, RT | High | [5] |
| Bohlmann-Rahtz (Modified) | Alkynone, 1,3-Dicarbonyl, Ammonium Acetate | Alcoholic Solvents, Mild | Good | [13] |
IV. Experimental and Logical Workflows
Visualizing the steps in a synthesis is crucial for planning and execution. The following diagrams illustrate a general experimental workflow and the mechanism of the foundational Hantzsch synthesis.
Conclusion
The synthesis of polysubstituted pyridines is a dynamic and continually evolving field. Classical methods such as the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses provide robust and foundational routes to a diverse range of pyridine derivatives from simple precursors.[1] Concurrently, modern strategies, including transition-metal catalysis, C-H activation, and innovative multicomponent reactions, are dramatically expanding the synthetic toolbox.[8] These advanced methods offer enhanced efficiency, selectivity, and the ability to construct complex molecular architectures with high precision. For researchers in drug discovery and materials science, a thorough understanding of this broad spectrum of synthetic methodologies is essential for the rational design and successful development of novel, functional molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Pyridine synthesis [organic-chemistry.org]
Reactivity Profile of 2,6-Dichloro-N-methylpyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2,6-Dichloro-N-methylpyridin-4-amine. This compound is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals due to the strategic placement of its reactive chloro and N-methylamino groups on the pyridine ring.[1] This guide will delve into the key chemical transformations this molecule undergoes, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and spectroscopic information are provided to facilitate its use in research and development.
Introduction
This compound, with the chemical formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol , is a substituted pyridine derivative.[1] Its structure, featuring two electrophilic carbon centers ortho to the ring nitrogen and a nucleophilic secondary amine at the para position, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom activates the 2- and 6-positions for nucleophilic attack. This guide will explore the key reactive pathways of this molecule, providing a foundational understanding for its application in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| CAS Number | 175461-33-3 | |
| Purity | Typically ≥ 95% | [2] |
| Storage | 2-8°C | [1] |
Reactivity Profile
The reactivity of this compound is dominated by the susceptibility of the C-Cl bonds to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The N-methylamino group can also participate in various transformations.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2- and 6-positions of the pyridine ring are prone to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, further enhanced by the two chloro substituents, facilitates this reaction.
General Workflow for Nucleophilic Aromatic Substitution:
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide, 1,4-dioxane, or ethanol), add the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Note: This is a general protocol and reaction conditions may need to be optimized for specific substrates.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bonds of this compound are also amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. This reaction can be applied to this compound to introduce aryl or vinyl substituents.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.
Note: The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for specific substrates.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction can be used to introduce a second amino group at one of the chloro-positions of this compound.
Logical Flow of Buchwald-Hartwig Amination:
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and the base (e.g., NaOtBu or Cs₂CO₃).
-
Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).
-
Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.
-
Upon completion, cool the reaction and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Note: The selection of the ligand and base is critical for the success of this reaction and is highly substrate-dependent.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be employed to introduce alkynyl moieties onto the pyridine ring of this compound.
Experimental Workflow for Sonogashira Coupling:
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Note: Copper-free Sonogashira protocols are also available and may be preferable for certain substrates.
Spectroscopic Data
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | A singlet for the two equivalent protons on the pyridine ring, a singlet for the N-methyl protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the four distinct carbon atoms of the pyridine ring and a signal for the N-methyl carbon. |
| IR | N-H stretching and bending vibrations, C-N stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms. |
Biological and Pharmaceutical Relevance
Derivatives of 2,6-dichloropyridine are of significant interest in drug discovery, particularly as scaffolds for kinase inhibitors. The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. By modifying the substituents at the chloro-positions, researchers can develop potent and selective inhibitors for specific kinase targets. While there is no specific information on the biological activity of this compound in the searched literature, its structural similarity to known kinase inhibitor scaffolds suggests its potential as a valuable starting material in this area.
Potential Kinase Inhibition Pathway:
References
Thermofisher 2,6-Dichloro-N-methylpyridin-4-amine product specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-N-methylpyridin-4-amine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of a variety of chemical compounds. Its structural features, including the reactive chloro and methylamino groups on the pyridine ring, make it a valuable building block for the development of new molecules in the agricultural and pharmaceutical industries. This technical guide provides an overview of the available product specifications, potential applications, and representative experimental methodologies relevant to this class of compounds.
While direct product listings for this compound from Thermo Fisher Scientific were not identified at the time of this writing, this document compiles data from various chemical suppliers to offer a comprehensive resource for researchers.
Core Product Specifications
The following tables summarize the key quantitative data for this compound, compiled from various suppliers.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 175461-33-3 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | Solid | [2] |
Storage and Handling
| Condition | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Handling | Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. | [3] |
Applications in Research and Development
This compound is primarily utilized as an intermediate in chemical synthesis. Its potential applications are rooted in the broader utility of dichloropyridine derivatives in various fields.
-
Agrochemicals: This compound is a key component in the synthesis of novel herbicides and insecticides. The dichloro-substituted pyridine core is a common scaffold in a range of active agrochemical ingredients.[1]
-
Pharmaceuticals: Pyridine derivatives are integral to the structure of many pharmaceutical drugs.[4][5] The reactive sites on this compound allow for its incorporation into more complex molecules with potential therapeutic activities. It is investigated for use in the design of bioactive molecules.[1] For instance, substituted pyridines have been explored as potential antagonists for chemokine receptors like CXCR4, which are implicated in various diseases.[6]
Representative Experimental Protocols
General Synthesis of Dichloropyridine Derivatives
The synthesis of dichloropyridines often involves the chlorination of pyridine or a substituted pyridine precursor.
Example Protocol: Chlorination of 2-Chloropyridine [7]
-
Reaction Setup: A mixture of 2-chloropyridine (or 2-chloropyridine hydrochloride) and chlorine gas is introduced into a suitable reactor.
-
Initiation: The reaction is carried out under photoinitiation, typically using a light source.
-
Temperature: The reaction temperature is maintained between 160-190°C.
-
Reaction Monitoring: The progress of the reaction to form 2,6-dichloropyridine is monitored by appropriate analytical techniques, such as gas chromatography (GC).
-
Work-up: Upon completion, the product mixture can be purified by methods such as distillation.
N-Alkylation of Aminopyridines
The N-methylamino group can be synthesized through the alkylation of an aminopyridine. The following is a general procedure for N-monoalkylation.[8]
-
Reactants: An aminopyridine is mixed with a carboxylic acid (e.g., formic acid to introduce a methyl group) in a suitable solvent like THF.
-
Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄), is slowly added to the mixture.
-
Reaction Conditions: The reaction is typically stirred for 0.5 to 2 hours at a controlled temperature (e.g., 15-20°C for more reactive acids).
-
Monitoring and Work-up: The reaction progress is monitored by GC-MS. After completion, the product is obtained through standard aqueous work-up and extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography.
Potential Signaling Pathway Interactions
The pyridine scaffold is a common feature in molecules designed to interact with various biological targets, including protein kinases.[9] Kinase inhibitors are a major class of drugs, particularly in oncology, that target signaling pathways involved in cell proliferation, survival, and angiogenesis.[10]
The diagram below illustrates a generalized kinase signaling pathway that could be targeted by a novel inhibitor derived from a pyridine-based scaffold.
Caption: A generalized kinase signaling pathway and a potential point of inhibition.
Drug Discovery Workflow
The use of this compound as a chemical intermediate in a drug discovery program would typically follow a structured workflow from initial synthesis to preclinical evaluation.
Caption: A typical workflow for utilizing a chemical intermediate in drug discovery.
Safety Information
It is crucial to handle this compound and its derivatives with appropriate safety precautions. Based on safety data for similar compounds, potential hazards may include skin, eye, and respiratory irritation.[3] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical. Standard laboratory safety practices, including the use of personal protective equipment (PPE), are mandatory.
References
- 1. This compound [myskinrecipes.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: GHS Hazard Profile of 2,6-Dichloro-N-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the available GHS hazard information for 2,6-Dichloro-N-methylpyridin-4-amine. Specific quantitative toxicity data and detailed experimental protocols for this compound are not publicly available. Therefore, this guide includes data from structurally similar compounds to provide a more comprehensive, albeit inferred, toxicological profile for informational and precautionary purposes.
Executive Summary
This technical guide outlines the GHS hazard statements and classifications for this compound. Due to the limited availability of specific toxicological data for this compound, this guide also presents information from related pyridine derivatives, namely 2,6-dichloropyridine and 4-aminopyridine, to provide a broader understanding of potential hazards. The primary known hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] This document is intended to inform researchers, scientists, and drug development professionals about the potential risks and to guide safe handling and experimental design.
GHS Hazard Classification for this compound
The GHS classification for this compound, as identified by suppliers, is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: AK Scientific, Inc.[1]
Pictogram:
Signal Word: Warning [1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[1] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |
| P362 | Take off contaminated clothing and wash before reuse.[1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Inferred Toxicological Profile from Structurally Related Compounds
Due to the absence of specific quantitative toxicity data for this compound, this section provides data from the structurally related compounds 2,6-dichloropyridine and 4-aminopyridine to infer potential hazards.
Quantitative Toxicity Data for Related Compounds
| Compound | Test | Route | Species | Value | Reference |
| 2,6-Dichloropyridine | LD50 | Oral | Rat | 200 mg/kg | Not specified in search results |
| 4-Aminopyridine | LD50 | Oral | Quail | 178 mg/kg | Sigma-Aldrich, 2003 |
Hazard Statements for Related Compounds
| Compound | Hazard Statements |
| 2,6-Dichloropyridine | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |
| 4-Aminopyridine | H300: Fatal if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effects |
Experimental Protocols
Detailed experimental protocols for the GHS classification of this compound are not publicly available. However, GHS hazard classifications are typically determined based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines. The following represents a generalized workflow for determining skin and eye irritation potential.
Potential Mechanism of Action and Signaling Pathways (Inferred)
No specific studies on the mechanism of action for this compound were identified. However, the structurally related compound, 4-aminopyridine, is known to be a blocker of voltage-gated potassium channels.[2] This action can lead to an increase in the release of neurotransmitters, which may explain its neurotoxic effects. It is plausible that this compound could exhibit similar activity.
The following diagram illustrates a hypothetical signaling pathway that could be affected by a potassium channel blocker.
Conclusion
While specific toxicological data for this compound is limited, the available GHS classification indicates that it should be handled with care, particularly concerning skin and eye contact and inhalation. The information from structurally similar compounds suggests that it may also have the potential for systemic toxicity. Researchers and drug development professionals should implement appropriate safety measures, including the use of personal protective equipment and working in well-ventilated areas. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.
References
Methodological & Application
Synthesis Protocol for 2,6-Dichloro-N-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step synthesis protocol for 2,6-Dichloro-N-methylpyridin-4-amine, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis commences with the efficient reduction of 2,6-dichloro-4-nitropyridine to yield the precursor, 4-amino-2,6-dichloropyridine. This is followed by a selective N-monomethylation of the primary amino group utilizing the Eschweiler-Clarke reaction, which is known for its high yield and prevention of over-methylation. This document offers comprehensive experimental procedures, quantitative data, and visual diagrams to ensure successful replication and understanding of the synthesis pathway.
Overall Reaction Scheme
The synthesis of this compound is achieved in two primary steps:
-
Reduction of 2,6-dichloro-4-nitropyridine: The nitro group is reduced to a primary amine.
-
N-methylation of 4-amino-2,6-dichloropyridine: The primary amine is selectively methylated to a secondary amine.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | 2,6-Dichloro-4-nitropyridine | 4-Amino-2,6-dichloropyridine | 163.00 | ~95% |
| 2 | 4-Amino-2,6-dichloropyridine | This compound | 177.03 | >90% (Est.) |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
Step 1: Synthesis of 4-Amino-2,6-dichloropyridine
This protocol is adapted from established procedures for the reduction of nitroarenes.
Materials:
-
2,6-Dichloro-4-nitropyridine
-
Ethanol
-
Iron powder
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of 2,6-dichloro-4-nitropyridine (14.82 g, 76.79 mmol) in ethanol (350 mL) in a round-bottom flask, sequentially add iron powder (19.91 g, 356.58 mmol), water (65.8 mL), and concentrated hydrochloric acid (14.1 mL).
-
Equip the flask with a reflux condenser and heat the reaction mixture to 95 °C with vigorous stirring for 16 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by carefully adjusting the pH to approximately 7 with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Filter the mixture to remove the iron salts and wash the filter cake with ethanol.
-
Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent by rotary evaporation to yield the title product, 4-amino-2,6-dichloropyridine.[1] A yield of approximately 95.1% can be expected.[1]
Step 2: Synthesis of this compound via Eschweiler-Clarke Methylation
This protocol employs the Eschweiler-Clarke reaction for the selective monomethylation of the primary amine.
Materials:
-
4-Amino-2,6-dichloropyridine
-
Formic acid (98-100%)
-
Formaldehyde (37% solution in water)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, add 4-amino-2,6-dichloropyridine (10.0 g, 61.3 mmol).
-
To the starting material, add formic acid (11.3 mL, 306.5 mmol, 5 equivalents) and a 37% aqueous solution of formaldehyde (9.2 mL, 122.6 mmol, 2 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C for 18 hours.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture to a pH of approximately 11 by the slow addition of a 1 M sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound. A high yield is expected for this reaction.[2][4]
Mechanism of Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid. This process is repeated for a primary amine to yield a dimethylated product, but by controlling the stoichiometry, monomethylation can be favored. The reaction stops at the tertiary amine stage, thus avoiding the formation of quaternary ammonium salts.[3]
References
Application Notes and Protocols for the Use of 2,6-Dichloro-N-methylpyridin-4-amine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-N-methylpyridin-4-amine is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its substituted pyridine core is a common scaffold in a variety of biologically active molecules. The presence of two reactive chlorine atoms at the 2 and 6 positions, coupled with an N-methylamino group at the 4-position, allows for selective functionalization through various cross-coupling reactions. This enables the construction of complex molecular architectures and the synthesis of targeted therapeutic agents, particularly kinase inhibitors.
This document provides detailed application notes for the use of this compound in Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds. A detailed experimental protocol is provided, along with relevant data and visualizations to guide researchers in its effective utilization.
Key Application: Intermediate in the Synthesis of Kinase Inhibitors
Substituted pyridines are key components of many kinase inhibitors due to their ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes. This compound serves as a valuable building block for the synthesis of such inhibitors. One of the chloro-substituents can be selectively displaced via a Sonogashira coupling to introduce an alkynyl moiety, which can then be further elaborated. The remaining chloro group can be subsequently functionalized, for instance, through nucleophilic aromatic substitution, to complete the synthesis of the target kinase inhibitor.
A prominent example of a therapeutic area where such intermediates are crucial is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.
PI3K/mTOR Signaling Pathway and Inhibition
The PI3K/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR). The mTOR kinase, existing in two distinct complexes (mTORC1 and mTORC2), orchestrates various cellular processes, including protein synthesis, cell growth, and survival. Small molecule inhibitors that target key kinases in this pathway, such as PI3K and mTOR, are a major focus of cancer drug discovery.
PI3K/mTOR Signaling Pathway and Inhibition.
Experimental Protocols
Sonogashira Coupling of this compound with Trimethylsilylacetylene
This protocol describes the palladium-catalyzed Sonogashira coupling of this compound with trimethylsilylacetylene. This reaction serves as a key step to introduce an alkynyl functional group, which can be a precursor for further synthetic transformations. The protocol is adapted from established procedures for the Sonogashira coupling of related dichloropyridine derivatives.[1]
Reaction Scheme:
Materials:
-
This compound
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.5 eq) and trimethylsilylacetylene (1.2 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-chloro-6-((trimethylsilyl)ethynyl)-N-methylpyridin-4-amine.
General Experimental Workflow for Sonogashira Coupling
The following diagram outlines the general workflow for performing a Sonogashira coupling reaction.
General experimental workflow for Sonogashira coupling.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of various dichloropyridine derivatives, providing a basis for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt - 60 | 4-12 | Good to Excellent | [1] |
| 2 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 6 | 85 | [2] |
| 3 | 2,6-Dichloropyridine | Phenylacetylene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75 | [1] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The provided data should be used as a guideline for reaction optimization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its selective functionalization via Sonogashira coupling provides a robust and efficient method for the introduction of alkynyl moieties, which are key precursors for the synthesis of kinase inhibitors and other therapeutic agents. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to effectively utilize this intermediate in their synthetic endeavors.
References
Application Notes and Protocols: 2,6-Dichloro-N-methylpyridin-4-amine as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2,6-dichloro-N-methylpyridin-4-amine as a key intermediate in the synthesis of novel agrochemicals. This document outlines its utility in constructing pyridine-based herbicides and insecticides, supported by detailed, adaptable experimental protocols and illustrative data.
Introduction
This compound is a halogenated pyridine derivative with reactive sites that make it an attractive starting material for the synthesis of a variety of agrochemically active compounds.[1] The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring allows for selective nucleophilic substitution reactions, while the N-methylamino group at the 4-position can be further functionalized. These structural features enable the creation of diverse molecular scaffolds for the development of new herbicides and insecticides. Pyridine-based compounds have a significant history in the agrochemical industry, forming the core of many commercially successful products.[2]
Application in Herbicide Synthesis
The this compound scaffold can be utilized in the synthesis of novel pyridine-based herbicides. One potential pathway involves the selective displacement of one of the chloro groups with a phenoxy moiety, followed by further derivatization. This approach is analogous to the synthesis of other pyridine-based herbicides that target key enzymes in plant metabolic pathways.
Hypothetical Synthesis of a Picolinic Acid Herbicide Derivative
A plausible synthetic route involves the reaction of this compound with a substituted phenol to introduce a phenoxy group at the 6-position. Subsequent selective hydrolysis of the remaining chloro group and oxidation can yield a picolinic acid derivative, a class of compounds known for their herbicidal activity.
Illustrative Data for a Hypothetical Herbicide Derivative
The following table summarizes hypothetical data for the synthesis and activity of a picolinic acid herbicide derived from this compound. This data is for illustrative purposes to demonstrate the potential of this building block.
| Compound ID | Synthetic Step | Yield (%) | Purity (%) | Herbicidal Activity (EC₅₀, µM) vs. Amaranthus retroflexus |
| INT-1 | 6-Phenoxy-2-chloro-N-methylpyridin-4-amine | 85 | 98 | N/A |
| HERB-A | 4-(methylamino)-6-phenoxypicolinic acid | 70 | 95 | 15.5 |
Experimental Protocol: Synthesis of 6-Phenoxy-2-chloro-N-methylpyridin-4-amine (INT-1)
This protocol is adapted from established methods for nucleophilic aromatic substitution on dichloropyridine rings.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and 4-methoxyphenol (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-phenoxy-2-chloro-N-methylpyridin-4-amine (INT-1) as a solid.
Experimental Workflow: Herbicide Synthesis
Caption: Synthetic workflow for a hypothetical herbicide.
Application in Insecticide Synthesis
The structural motif of this compound is also a valuable precursor for the synthesis of novel insecticides. The chlorine atoms can be displaced by various nucleophiles to introduce functionalities that interact with insect-specific biological targets.
Hypothetical Synthesis of a Neonicotinoid Analog
A potential synthetic route could involve the reaction of this compound with an appropriate amine to generate a diamino pyridine derivative. This intermediate could then be further elaborated to produce a neonicotinoid-like compound. Neonicotinoids are a major class of insecticides that act on the nicotinic acetylcholine receptors in insects.
Illustrative Data for a Hypothetical Insecticide Derivative
The following table presents hypothetical data for the synthesis and insecticidal activity of a neonicotinoid analog derived from this compound. This data is for illustrative purposes.
| Compound ID | Synthetic Step | Yield (%) | Purity (%) | Insecticidal Activity (LC₅₀, ng/insect) vs. Myzus persicae |
| INT-2 | 2-Amino-6-chloro-N-methylpyridin-4-amine | 78 | 97 | N/A |
| INSECT-B | Neonicotinoid Analog | 65 | 96 | 5.2 |
Experimental Protocol: Synthesis of 2-Amino-6-chloro-N-methylpyridin-4-amine (INT-2)
This protocol is based on established amination reactions of chloropyridines.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Copper(I) iodide (catalyst)
-
Ethylenediamine (ligand)
-
Potassium phosphate (base)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), copper(I) iodide (0.1 eq), ethylenediamine (0.2 eq), and potassium phosphate (2.0 eq).
-
Add 1,4-dioxane and aqueous ammonia (5.0 eq).
-
Seal the tube and heat the mixture to 110 °C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Wash the combined filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 2-amino-6-chloro-N-methylpyridin-4-amine (INT-2).
Hypothetical Signaling Pathway: Insecticide Mode of Action
Caption: Hypothetical mode of action of a neonicotinoid analog.
Disclaimer: The synthetic pathways and biological activity data presented in these application notes are hypothetical and for illustrative purposes only. They are intended to showcase the potential applications of this compound as a building block in agrochemical research and development. Actual experimental results may vary. Researchers should conduct their own experiments and safety assessments.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for nucleophilic aromatic substitution (SNAr) on pyridines, a fundamental reaction in synthetic and medicinal chemistry. The protocols and data presented herein are designed to guide researchers in the successful execution and optimization of these reactions for the synthesis of a diverse range of functionalized pyridine derivatives.
Introduction
Nucleophilic aromatic substitution on the electron-deficient pyridine ring is a powerful and widely utilized method for the formation of carbon-heteroatom and carbon-carbon bonds. The inherent electronic properties of the pyridine nucleus, with the nitrogen atom acting as an electron-withdrawing group, facilitate the attack of nucleophiles, particularly at the 2- (ortho) and 4- (para) positions.[1][2][3] This reactivity is further enhanced by the presence of a good leaving group, typically a halogen, at these positions. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is a key factor influencing the reaction rate and regioselectivity.
This document outlines various experimental conditions, presents quantitative data from representative reactions, and provides detailed protocols for performing SNAr on pyridine substrates.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for SNAr reactions on various pyridine substrates with different nucleophiles, highlighting the impact of reaction parameters on product yield.
Table 1: SNAr of Halopyridines with Amine Nucleophiles
| Entry | Pyridine Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Fluoropyridine | Morpholine | K₃PO₄ | tert-Amyl alcohol | 110 | - | >95 | [4] |
| 2 | 4-Chloropyridine | Aniline | 3,5-bis(trifluoromethyl)phenol (50 mol%) | - | 130 | 18 | 92 | [5] |
| 3 | 2,4-Dichloropyrido[2,3-d]pyrimidine | p-Methoxybenzylamine | - | DMSO | RT | - | 49 | [6] |
| 4 | 2,4-Diazidopyrido[3,2-d]pyrimidine | Benzylamine | NEt₃ | DCM | RT | - | 98 | [6] |
Table 2: SNAr of Halopyridines with Thiol and Other Nucleophiles
| Entry | Pyridine Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Halopyridinium ketene hemiaminal | Alkyl/Aryl thiols | - | Acetonitrile | RT | - | High | [7] |
| 2 | 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiophenol | K₂CO₃ | DMF | RT | - | Moderate | [6] |
| 3 | 4-Iodopyridine | P(p-anisole)₃ | - | CHCl₃ | 0-80 | ≤48 | Variable | [8] |
| 4 | 2-Chloropyridine | Sodium methoxide | - | DMSO or THF | - | - | - | [1] |
Experimental Protocols
Protocol 1: General Procedure for SNAr of a Fluoropyridine with an Amine Nucleophile
This protocol is adapted from the synthesis of 2-morpholinopyridine.[4]
Materials:
-
2-Fluoropyridine
-
Morpholine (1.2 equivalents)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)
-
Anhydrous tert-Amyl alcohol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add potassium phosphate tribasic (2.0 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents) to the flask.
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
Protocol 2: General Procedure for SNAr of a Chloropyridine with an Amine Nucleophile in a Polar Aprotic Solvent
This is a general procedure that can be adapted for various chloropyridines and amines.[9]
Materials:
-
Chloropyrimidine derivative (1.0 mmol)
-
Amine (1.5 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Polar aprotic solvent (e.g., DMF, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in the polar aprotic solvent (5 mL).
-
Add the amine (1.5 mmol) and the base (e.g., K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the product as needed.
Visualizations
Reaction Mechanism
The following diagram illustrates the general two-step addition-elimination mechanism for nucleophilic aromatic substitution on a 2-halopyridine.
References
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of Dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the synthesis of arylamines.[1][3] Dihalopyridines are versatile building blocks in medicinal chemistry, and their selective functionalization via Buchwald-Hartwig amination allows for the generation of diverse libraries of aminopyridine derivatives, which are crucial for lead optimization in drug discovery.[1][4]
This document provides a detailed protocol for the Buchwald-Hartwig amination of dihalopyridines, focusing on achieving regioselectivity and optimizing reaction conditions. The pyridine moiety is a common scaffold in a vast array of pharmaceuticals, and the ability to efficiently introduce amino groups is of significant interest.[1]
Challenges and Considerations
The amination of dihalopyridines presents a key challenge in controlling regioselectivity. Generally, the halogen at the 2-position of the pyridine ring is more susceptible to oxidative addition by palladium due to the electronic influence of the nitrogen atom.[4][5] However, the choice of catalyst, ligand, and reaction conditions can influence and sometimes override this inherent preference.[6] Another common issue is hydrodehalogenation, a side reaction where the halide is replaced by a hydrogen atom.[4] This can often be suppressed by ensuring strictly anhydrous conditions and using a slight excess of the amine.[4]
Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of Dihalopyridines
The following table summarizes various reported conditions for the monoamination of dihalopyridines, providing a baseline for reaction optimization.
| Dihalopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2) | Toluene | 100 | 0.5 | >95 (C2-amination) | [6] |
| 2,5-Dichloropyridine | Morpholine | Pd(OAc)₂ (2) | None specified | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | Not specified | [5] |
| 2,6-Dibromopyridine | Ethylamine (70% in H₂O) | None | None | None | Water | 150-205 | 2.5 | High selectivity for monoamination | [7] |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ (5) | BINAP (8) | K₂CO₃ (3.5) | Toluene | Not specified (Microwave) | 0.5 | Good yields (exclusive C4-amination) | [8] |
| 2,6-Dihalopyridines | Aminothiophenecarboxylates | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Not specified | Not specified | Not specified | Diamination increases with I > Br > Cl | [9] |
Experimental Protocols
This protocol provides a general procedure for the palladium-catalyzed monoamination of a dihalopyridine. It is crucial to optimize the conditions for each specific substrate combination.
Materials:
-
Dihalopyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, BrettPhos) (2-10 mol%)[10]
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)[10]
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Catalyst Preparation (Pre-formation): In a Schlenk tube, under an inert atmosphere, add the palladium catalyst and the phosphine ligand. Add a portion of the anhydrous, deoxygenated solvent and stir for 10-15 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate Schlenk tube, add the dihalopyridine and the base. Evacuate and backfill the tube with inert gas three times.[1]
-
Addition of Reagents: To the tube containing the dihalopyridine and base, add the remaining portion of the anhydrous solvent, followed by the amine via syringe.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1] Microwave irradiation can also be employed to significantly reduce reaction times.[6][8]
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] Reactions are typically complete within 12-24 hours, but can be much faster with microwave heating.[5][8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.[1][5]
-
Dilute the mixture with an organic solvent such as ethyl acetate.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.[5]
-
Combine the organic layers and wash with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[5]
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired mono-aminopyridine derivative.[5]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Designing Kinase Inhibitors Using a Pyrimidinediamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrimidinediamine scaffold is a cornerstone in the development of kinase inhibitors, recognized as a "privileged structure" due to its ability to mimic the adenine hinge-binding motif of ATP. This structural feature allows for potent and often selective inhibition of various kinases, leading to its prevalence in numerous FDA-approved drugs.[1] These inhibitors typically function as ATP-competitive agents, forming key hydrogen bonds with the kinase hinge region.[1][2] The versatility of the 2,4-diaminopyrimidine core, in particular, has been exploited in the design of inhibitors for a wide range of kinases implicated in diseases like cancer and autoimmune disorders.[3][4]
This document provides detailed protocols and application notes for the design, synthesis, and evaluation of kinase inhibitors based on the pyrimidinediamine scaffold.
Key Signaling Pathways Targeted
Pyrimidinediamine-based inhibitors have been successfully developed to target several critical signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases.[4] Key kinase families targeted by this scaffold include Aurora kinases, Janus kinases (JAKs), and Src-family kinases.[2][5][6]
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family plays a critical role in mediating signaling from cytokine receptors, which regulate immune responses and hematopoiesis through the JAK-STAT pathway.[3][5] Inhibitors targeting JAKs are therefore valuable for treating autoimmune diseases and certain cancers.[5]
General Workflow for Inhibitor Development
The development of a novel kinase inhibitor is a multi-stage process that begins with design and synthesis, followed by a cascade of in vitro and in vivo evaluations to determine potency, selectivity, and therapeutic potential.[7]
Quantitative Data Summary
The inhibitory activity of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell Proliferation IC50 (nM) | Citation(s) |
| Compound 13 | Aurora A | 39.5 ± 4.5 | 3.36 (NCI-H524 cells) | [8] |
| Compound 10 | Aurora A | 52.2 ± 8.1 | Not Reported | [8] |
| Compound 17 | Aurora A | 64.9 ± 13.7 | Not Reported | [8] |
| Compound 11e | JAK3 | 2.1 | Moderately Potent (T cells) | [5] |
| Compound 33 (R507) | JAK1 | 2.1 | Not Reported | [3] |
| Compound 33 (R507) | JAK2 | 12 | Not Reported | [3] |
| Compound 33 (R507) | JAK3 | 923 | Not Reported | [3] |
| Compound 38j | Aurora A | 7.1 | 12 (U937 cells) | [2] |
| Compound 38j | Aurora B | 25.7 | 12 (U937 cells) | [2] |
| Compound 20 | c-Src | Comparable to Imatinib | Not Reported | [6] |
| PP1 | LCK / Fyn | 3 - 6 | Not Reported | [9] |
| PP2 | LCK / Fyn | 3 - 6 | Not Reported | [9] |
Experimental Protocols
General Synthesis of a 2,4-Diaminopyrimidine Scaffold
The synthesis of pyrimidine-based scaffolds is versatile, allowing for extensive structure-activity relationship (SAR) studies.[2][10] A common approach involves the condensation of a guanidine derivative with a β-ketoester or a related three-carbon electrophile.
Protocol:
-
Step 1: Condensation. React an appropriately substituted guanidine hydrochloride with a β-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a base like sodium ethoxide in a suitable solvent such as ethanol.
-
Step 2: Reflux. Heat the reaction mixture to reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Step 3: Chlorination. Treat the resulting pyrimidinone intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) to generate a chloropyrimidine.
-
Step 4: Nucleophilic Aromatic Substitution (SₙAr). React the chloropyrimidine intermediate with various amines. The C4 chlorine is typically more reactive than the C2 chlorine, allowing for sequential and regioselective introduction of different amine substituents to generate the final 2,4-diaminopyrimidine library.
-
Step 5: Purification. Purify the final compounds using column chromatography or recrystallization. Characterize the structure and confirm purity (>95%) using HPLC, NMR, and mass spectrometry before biological testing.[8]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay measures the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in less ATP consumption and a higher luminescent signal.[4]
Materials:
-
Recombinant human kinase (e.g., JAK2, Aurora A).[7]
-
Kinase-specific peptide substrate.[4]
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).[7]
-
Test compounds dissolved in DMSO.[4]
-
ATP.[7]
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®).[4]
-
White, flat-bottom 384-well assay plates.[4]
-
Luminescence plate reader.[4]
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.[4]
-
Assay Plate Preparation: Add 1 µL of each diluted compound concentration to the appropriate wells of the 384-well plate. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.[4]
-
Kinase Reaction:
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.[4]
-
Signal Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
-
Cell-Based Assays
Cell-based assays are crucial for determining an inhibitor's efficacy in a physiological context, assessing its ability to cross the cell membrane, engage its target, and affect downstream signaling pathways.[1][11]
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H446 SCLC cells for Aurora kinase inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][8]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS) and measure the signal (luminescence, fluorescence, or absorbance) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to vehicle-treated control cells and calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.[8]
The NanoBRET™ assay measures the binding of a compound to its target kinase within intact cells, confirming cellular permeability and target engagement.[1][12]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a plasmid for a HaloTag®-NanoBRET™ tracer reporter.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the cell-permeable NanoBRET™ tracer.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 2 hours).
-
Signal Detection: Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates that the test compound is displacing the tracer from the target kinase. Determine the IC50 from the dose-response curve.[1]
This method assesses the inhibitor's effect on the phosphorylation status of downstream substrates, providing a direct measure of target inhibition in the cellular context.
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency and treat with the pyrimidinediamine inhibitor at various concentrations for a specified time (e.g., 2-24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-Histone H3 for Aurora B inhibition, anti-phospho-STAT5 for JAK inhibition).[3][8]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Also, probe for the total protein and a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A reduction in the phosphorylated protein signal relative to the total protein indicates effective target inhibition.[8]
In Vivo Xenograft Tumor Model
In vivo studies are essential to evaluate the therapeutic efficacy and pharmacokinetic properties of a lead compound in a living organism.[8]
Materials:
-
Immunocompromised mice (e.g., nude or SCID).[8]
-
Cancer cell line (e.g., NCI-H446).[8]
-
Test compound formulated in a suitable vehicle.[13]
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[8]
-
Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer the test compound or vehicle daily via a relevant route (e.g., oral gavage, intraperitoneal injection).[8]
-
Monitoring: Monitor the body weight of the mice (as a measure of toxicity) and measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at different time points post-treatment to analyze target modulation (e.g., cMYC or p-Histone H3 levels) by Western blotting or immunohistochemistry (IHC).[8]
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.[8]
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
Application Note: HPLC-UV Method for the Quantification of 2,6-Dichloro-N-methylpyridin-4-amine
Introduction
2,6-Dichloro-N-methylpyridin-4-amine is a chemical intermediate utilized in the synthesis of various agrochemicals and pharmaceuticals.[1] Accurate quantification of this compound is crucial for quality control during manufacturing processes and for various research applications. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of this compound. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Purity (Typical) | ≥95% - 98% | [1][2] |
| Storage Conditions | 2-8°C | [1] |
Table 1: Physicochemical Properties of this compound.
Experimental Protocol
This section outlines the detailed methodology for the quantification of this compound using an HPLC-UV system.
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Phosphoric acid (analytical grade)
-
Sample Diluent: Acetonitrile and water (50:50, v/v)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40, v/v) with 0.1% phosphoric acid. The optimal ratio may require adjustment based on the specific column and system.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the sample diluent to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC-UV Chromatographic Conditions
The following are recommended starting conditions. Method optimization may be required.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
| UV Detection Wavelength | 254 nm (or optimized based on UV scan) |
Table 2: Recommended HPLC-UV Chromatographic Conditions.
5. Quantification and Data Analysis
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Inject the prepared samples and record the peak areas for this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve equation.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for the HPLC-UV quantification of this compound.
Expected Results and Discussion
Under the proposed chromatographic conditions, a sharp, well-resolved peak for this compound is expected. The retention time will be dependent on the specific column and mobile phase composition but should be reproducible. The calibration curve should demonstrate good linearity over the selected concentration range.
For methods analyzing similar pyridine compounds, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier has proven effective.[3] The acidic modifier, such as phosphoric acid, helps to ensure consistent ionization of the analyte and improve peak shape.[3] The UV detection wavelength of 254 nm is a common choice for aromatic compounds, though a full UV scan of the analyte is recommended to determine the wavelength of maximum absorbance for optimal sensitivity. Pyridine derivatives typically show UV absorbance in the 200-280 nm range.[4]
Conclusion
The HPLC-UV method described in this application note provides a reliable and accurate approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. Adherence to this protocol will enable researchers and scientists to achieve precise and reproducible results for quality control and research purposes.
References
GC-MS Protocol for Trace Analysis of Chlorinated Pyridine Compounds
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the trace analysis of chlorinated pyridine compounds in various environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Chlorinated pyridines are a class of compounds used as intermediates in the synthesis of pharmaceuticals and agrochemicals, and their monitoring is crucial for environmental protection and quality control in drug development. This protocol outlines procedures for sample preparation, including extraction and cleanup, derivatization, and GC-MS analysis. It also includes expected quantitative performance data to guide researchers in method validation.
Introduction
Chlorinated pyridines are heterocyclic aromatic compounds that can be persistent in the environment and may exhibit toxicological effects. Accurate and sensitive analytical methods are therefore essential for their determination at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these volatile and semi-volatile compounds due to its high resolution and sensitivity.[1] This application note details a robust GC-MS method that can be adapted for various chlorinated pyridine isomers in matrices such as water, soil, and biological tissues.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering matrix components and concentrate the target analytes. The choice of method depends on the sample matrix.
2.1.1. Water Samples (Liquid-Liquid Extraction)
-
To a 500 mL water sample, add a surrogate standard and adjust the pH to < 2 with sulfuric acid.
-
Transfer the sample to a separatory funnel and perform a liquid-liquid extraction by shaking vigorously for 2 minutes with 60 mL of dichloromethane.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Proceed to the derivatization step or directly to GC-MS analysis if the analytes are sufficiently volatile.
2.1.2. Soil and Sediment Samples (Ultrasonic Extraction)
-
Weigh 10 g of a homogenized soil sample into a beaker.
-
Add an appropriate amount of surrogate standard.
-
Add 30 mL of an extraction solvent (e.g., a 1:1 mixture of acetone and hexane).
-
Extract the sample in an ultrasonic bath for 15 minutes.[2]
-
Decant the solvent into a collection flask.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the extracts, dry with anhydrous sodium sulfate, and concentrate to 1 mL.
-
Proceed to cleanup and derivatization.
2.1.3. Biological Tissues (Modified QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is highly effective for complex biological matrices.[3][4][5]
-
Homogenize 2 g of tissue sample with 10 mL of water.
-
Add 10 mL of acidified acetonitrile and an appropriate amount of surrogate standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
For cleanup, add 150 mg of anhydrous MgSO₄ and 50 mg of PSA (Primary Secondary Amine) sorbent. For fatty matrices, 50 mg of C18 sorbent can also be added.[3]
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for derivatization and/or GC-MS analysis.
Derivatization
For chlorinated pyridinols or other polar chlorinated pyridines, derivatization is necessary to increase volatility and improve chromatographic peak shape. Silylation is a common approach.
-
Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), and 50 µL of a solvent like pyridine or acetonitrile.[3][6]
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Analysis
The following parameters provide a starting point for method development and can be optimized for specific instrumentation and target analytes.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial 60°C for 2 min, ramp to 180°C at 10°C/min, then to 280°C at 5°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target analysis and Full Scan (50-500 amu) for identification |
Quantitative Data
The following table summarizes typical performance data for the analysis of chlorinated pyridine compounds. These values can be used as a benchmark for method validation.
| Compound | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| 2-Chloropyridine | Drug API | 1000 (1.0 ppm) | 3000 (3.0 ppm) | N/A | < 5 |
| 3,5,6-Trichloro-2-pyridinol (TCP) | Duck Muscle | 0.15 | 0.5 | 75-82 | < 12.3 |
| Chlorpyrifos (parent compound) | Duck Muscle | 0.3 | 1.0 | 86-92 | < 9.5 |
| Generic Chlorinated Pyridine | Water | ~0.01-0.1 µg/L | ~0.03-0.3 µg/L | > 85 | < 15 |
| Generic Chlorinated Pyridine | Soil | ~1-5 | ~3-15 | > 80 | < 15 |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) are highly dependent on the instrument and matrix. The values presented are indicative. Data for 2-Chloropyridine is from a headspace GC method.[7] Data for TCP and Chlorpyrifos is from a GC-MS/MS method.[3]
Data Presentation and Analysis
For quantitative analysis, a calibration curve should be generated using standard solutions of the target chlorinated pyridines. The concentration of the analytes in the samples is then determined by comparing their peak areas to the calibration curve. The identity of the compounds should be confirmed by comparing their mass spectra with reference spectra from a library (e.g., NIST) or a pure standard.
Visualization of Experimental Workflow
Caption: Experimental workflow for GC-MS trace analysis of chlorinated pyridines.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of A Novel Method for the Detection of 54 Pesticides in Gcms-Ms-Tqd – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Compound Libraries from Dichloropyrimidines for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of compound libraries based on the dichloropyrimidine scaffold for structure-activity relationship (SAR) studies. Dichloropyrimidines are versatile building blocks in medicinal chemistry due to the differential reactivity of the two chlorine atoms, allowing for sequential and regioselective functionalization.[1][2][3] This enables the generation of diverse libraries of molecules for screening and optimization in drug discovery programs.[3][4] Pyrimidine-based compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8]
Strategic Approaches to Library Synthesis
The creation of compound libraries from dichloropyrimidines primarily relies on the sequential displacement of the two chlorine atoms at the C2 and C4 (or C4 and C6) positions. The reactivity of these positions is influenced by the electronic and steric nature of the pyrimidine ring and its substituents, as well as the reaction conditions.[9][10] Generally, the C4/C6 position is more reactive towards nucleophilic substitution than the C2 position.[9] This inherent difference in reactivity allows for a controlled, stepwise introduction of various substituents.
Common synthetic strategies for diversifying the dichloropyrimidine core include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a fundamental method for introducing a wide range of nucleophiles, such as amines, thiols, and alkoxides, onto the pyrimidine ring.[2][11]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of aryl, heteroaryl, and amino moieties.[12][13][14][15]
Experimental Protocols
The following are detailed protocols for key reactions used in the synthesis of pyrimidine-based compound libraries.
Protocol 1: Regioselective Monosubstitution of 2,4-Dichloropyrimidine via SNAr
This protocol describes the preferential substitution at the C4 position of 2,4-dichloropyrimidine with an amine.
Materials:
-
2,4-Dichloropyrimidine
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or heating block
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, water, brine)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the amine (1.0 - 1.2 equivalents) and the base (2.0 - 3.0 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 75-85°C) for 3-24 hours.[16] The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (salt) has formed, filter it off. The filtrate is then concentrated under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired C4-substituted-2-chloropyrimidine.[17]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the C-C bond formation at the more reactive chloro-position of a dichloropyrimidine with a boronic acid.
Materials:
-
Monosubstituted chloropyrimidine (from Protocol 1) or a dichloropyrimidine
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.01 - 0.05 equivalents)[14]
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equivalents)[14]
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O)[14]
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard work-up and purification supplies
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the chloropyrimidine (1.0 equivalent), the boronic acid (1.1 - 1.5 equivalents), the palladium catalyst (0.01 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).[14]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110°C) and stir for 2-24 hours.[14] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, if a biphasic system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the C-N bond formation at a chloro-position of a dichloropyrimidine with an amine. This method is particularly useful for introducing a second, different amino substituent.
Materials:
-
Monosubstituted chloropyrimidine or a dichloropyrimidine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.01 - 0.05 equivalents)[14]
-
Phosphine ligand (e.g., Xantphos or BINAP, 0.012 - 0.06 equivalents)[14]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.2 - 2.0 equivalents)[14]
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)[14]
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Standard work-up and purification supplies
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst and the phosphine ligand.[14]
-
Reagent Addition: Add the chloropyrimidine (1.0 equivalent), the amine (1.1 - 1.5 equivalents), and the base (1.2 - 2.0 equivalents).[14][15]
-
Solvent Addition and Pre-stirring: Add the anhydrous, deoxygenated solvent and stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation.[14]
-
Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 90-120°C) with vigorous stirring for 4-24 hours.[14] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.[14]
-
Extraction and Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for compounds derived from dichloropyrimidine scaffolds, illustrating their potential in drug discovery.
Table 1: Biological Activity of Substituted Pyrimidine Derivatives
| Compound ID | R¹ (C4-substituent) | R² (C2-substituent) | Target | IC₅₀ (nM) | Reference |
| 1a | N-benzylamine | Cl | AChE | 5.5 (µM) | [16] |
| 1b | N-(naphth-1-ylmethyl) | pyrrolidin-1-yl | AChE | 5.5 (µM) | [16] |
| 1c | N-(naphth-1-ylmethyl) | 4-methylpiperidin-1-yl | BuChE | 2.2 (µM) | [16] |
| 2a | 4-methoxyphenyl | Cl | KDR | 19 | [18] |
| 3a | 3-thienyl | 4-methoxyphenyl | KDR | 19 | [18] |
| 4a | m-NO₂-phenylamino | H | CDK9 | 1-6 (Kᵢ) | [19] |
| 4b | 3-amino-4-methyl-phenylamino | H | CDK9 | 7 | [19] |
AChE: Acetylcholinesterase, BuChE: Butyrylcholinesterase, KDR: Kinase Insert Domain Receptor, CDK9: Cyclin-dependent kinase 9.
Table 2: Representative Yields for Library Synthesis Reactions
| Starting Material | Reaction Type | R¹ | R² | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | SNAr | Benzylamine | Cl | >95 | [16] |
| 2,4-Dichloropyrimidine | Suzuki Coupling | Phenyl | Cl | 51 | [13] |
| 2-Chloro-4-phenylpyrimidine | Suzuki Coupling | Phenyl | p-methoxyphenyl | Not specified | [13] |
| 4-Amino-uracil | Chlorination | Cl | Cl (at C2, C6) | 27 | [20] |
Visualizations
The following diagrams illustrate key concepts in the creation and application of dichloropyrimidine-based compound libraries.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.
Purification of Compound Libraries
The purity of compound libraries is crucial for obtaining reliable data from biological screening.[21][22] Common techniques for the purification of substituted pyrimidine compounds include:
-
Flash Column Chromatography: A widely used technique for purifying compounds from complex mixtures based on polarity.[17]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for obtaining highly pure compounds.[17][22]
-
Recrystallization: A cost-effective method for purifying solid compounds.[17]
-
Supercritical Fluid Chromatography (SFC): An alternative to HPLC that can be used for automated purification of large libraries.[21]
The choice of purification method depends on the scale of the library, the properties of the compounds, and the required level of purity.[23]
Conclusion
Dichloropyrimidines are privileged scaffolds that provide a robust platform for the generation of diverse compound libraries for SAR studies. The well-established and versatile synthetic methodologies, such as SNAr and palladium-catalyzed cross-coupling reactions, allow for systematic structural modifications. The resulting libraries of pyrimidine derivatives have demonstrated significant potential across a range of therapeutic areas, making this a valuable approach in modern drug discovery.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. openaccesspub.org [openaccesspub.org]
One-Pot Synthesis of Highly Substituted Pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence underscores the continuous need for efficient and versatile synthetic methodologies. One-pot multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid construction of complex molecular architectures, offering significant advantages in terms of atom economy, reduced waste, and operational simplicity. This document provides detailed application notes and experimental protocols for several key one-pot methods for the synthesis of highly substituted pyridine derivatives.
Introduction to One-Pot Pyridine Synthesis
One-pot synthesis, by combining multiple reaction steps in a single flask without the isolation of intermediates, streamlines the synthetic process, saving time, reagents, and solvents. For the construction of the pyridine ring, this often involves the condensation of simple, readily available starting materials. Several classical and modern named reactions have been adapted into one-pot procedures, each offering unique advantages in terms of substrate scope and substitution patterns of the resulting pyridine products.
This guide will focus on three prominent and versatile one-pot methodologies: the Hantzsch Pyridine Synthesis, the Guareschi-Thorpe Pyridine Synthesis, and a modern domino reaction approach for the synthesis of fully substituted pyridines.
General Workflow for One-Pot Pyridine Synthesis
The general principle of a one-pot synthesis for pyridine derivatives involves the selection of appropriate starting materials that, under specific reaction conditions, undergo a cascade of reactions to form the final heterocyclic product.
Caption: A generalized workflow for the one-pot synthesis of highly substituted pyridine derivatives.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1] The one-pot variant typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] Modern modifications have introduced greener reaction conditions, such as using water as a solvent or employing catalysts like γ-Al2O3 nanoparticles for solvent-free reactions.[3][4]
Reaction Mechanism Overview
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
Data Presentation: Substrate Scope and Yields
The Hantzsch synthesis is versatile and tolerates a wide range of substituents on the aldehyde component.
| Entry | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | γ-Al2O3 nanoparticles, 90 °C, solvent-free | 95 | [4] |
| 2 | 4-Chlorobenzaldehyde | γ-Al2O3 nanoparticles, 90 °C, solvent-free | 96 | [4] |
| 3 | 4-Methylbenzaldehyde | γ-Al2O3 nanoparticles, 90 °C, solvent-free | 94 | [4] |
| 4 | 4-Nitrobenzaldehyde | γ-Al2O3 nanoparticles, 90 °C, solvent-free | 98 | [4] |
| 5 | Benzaldehyde | Aqueous medium, sealed vessel, catalyst-free | 86-96 | [3] |
Experimental Protocol: Catalyst-Free Hantzsch Synthesis in Water[3]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate, 2 mmol)
-
Ammonium source (e.g., Ammonium carbonate, 1.5 mmol)
-
Water
-
Sealed reaction vessel
Procedure:
-
To a sealed vessel, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium carbonate (1.5 mmol).
-
Add a minimal amount of water to form a slurry.
-
Seal the vessel and heat the reaction mixture at a predetermined temperature (e.g., 80-100 °C) with stirring for the required time (typically a few hours, monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product (1,4-dihydropyridine) often precipitates from the aqueous medium.
-
Collect the product by filtration and wash with cold water.
-
The isolated 1,4-dihydropyridine can be oxidized to the corresponding pyridine in a separate step using an oxidizing agent (e.g., DDQ, nitric acid).
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe reaction is another classical method for synthesizing substituted 2-pyridones.[5] A modern, greener one-pot version utilizes the three-component condensation of a 1,3-dicarbonyl compound, an alkyl cyanoacetate or cyanoacetamide, and ammonium carbonate in an aqueous medium.[6][7] This method is advantageous for its use of environmentally benign solvents and reagents.
Data Presentation: Synthesis of Hydroxy-cyanopyridines[6]
| Entry | 1,3-Dicarbonyl Compound | Cyano-reagent | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl cyanoacetate | 95 |
| 2 | Acetylacetone | Ethyl cyanoacetate | 92 |
| 3 | Dimedone | Ethyl cyanoacetate | 94 |
| 4 | Ethyl acetoacetate | Cyanoacetamide | 98 |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis[6][8]
Materials:
-
1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate, 10 mmol)
-
Cyano-reagent (e.g., Cyanoacetamide, 10 mmol)
-
Ammonium carbonate (20 mmol)
-
Ethanol/Water (1:1 mixture, 20 mL)
Procedure:
-
In a round-bottom flask, prepare a mixture of the 1,3-dicarbonyl compound (10 mmol), cyanoacetamide (10 mmol), and ammonium carbonate (20 mmol).
-
Add the ethanol/water (1:1) solvent (20 mL) to the mixture.
-
Heat the reaction mixture at 80 °C with stirring for 4 hours.
-
Upon cooling to room temperature, the desired 2-pyridone product precipitates.
-
Collect the solid product by filtration.
-
Wash the product with cold water and dry to obtain the pure substituted pyridine derivative.
Domino Synthesis of Fully Substituted Pyridines
Modern synthetic chemistry has seen the development of elegant domino reactions that allow for the construction of highly complex molecules in a single operation. One such example is the silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides to yield fully substituted pyridines.[8] This method provides access to pyridine cores with a high degree of substitution that can be challenging to achieve through classical methods.
Logical Relationship of Domino Synthesis
Caption: Logical flow of the silver-catalyzed domino synthesis of pyridines.
Data Presentation: Silver-Catalyzed Domino Reaction[9]
| Entry | Vinyl Isocyanide Substituent (R1) | Isocyanoacetamide Substituent (R2) | Yield (%) |
| 1 | Phenyl | Phenyl | 85 |
| 2 | 4-Methylphenyl | Phenyl | 82 |
| 3 | 4-Methoxyphenyl | Phenyl | 80 |
| 4 | Phenyl | 4-Chlorophenyl | 83 |
Experimental Protocol: Silver-Catalyzed Synthesis of a Fully Substituted Pyridine[9]
Materials:
-
Vinyl isocyanide (1.2 equiv)
-
Isocyanoacetamide (1.0 equiv)
-
Silver catalyst (e.g., Ag2O, 5 mol%)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (e.g., Argon)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the isocyanoacetamide (1.0 equiv), silver catalyst (5 mol%), and solvent.
-
Add the vinyl isocyanide (1.2 equiv) to the reaction mixture.
-
Heat the mixture at a specified temperature (e.g., 80 °C) and stir for the required duration (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired fully substituted pyridine.
Conclusion
The one-pot synthesis of highly substituted pyridine derivatives is a dynamic field of research, with both classical methods being refined for greener applications and novel catalytic systems enabling access to previously challenging substitution patterns. The protocols and data presented herein offer a starting point for researchers and professionals in drug development to efficiently synthesize diverse libraries of pyridine-containing compounds for further investigation. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-N-methylpyridin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yield in the synthesis of 2,6-Dichloro-N-methylpyridin-4-amine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine with methylamine. In this reaction, the methylamine displaces one of the chlorine atoms on the pyridine ring. The reaction is typically carried out in a suitable solvent and may require elevated temperatures or pressure.
Q2: What are the primary factors that can lead to a low yield in this synthesis?
Several factors can contribute to a low yield:
-
Purity of Reactants and Solvents: Impurities in the starting materials (2,6-dichloropyridine and methylamine) or solvent can lead to side reactions or inhibition of the desired reaction.
-
Suboptimal Reaction Temperature: The temperature needs to be high enough to overcome the activation energy but not so high that it causes decomposition of the reactants or product.
-
Incorrect Reaction Time: Insufficient reaction time will result in incomplete conversion, while an excessively long time can lead to the formation of byproducts.
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and an uneven reaction rate.
-
Moisture in the Reaction: The presence of water can interfere with the reaction, especially if organometallic reagents or sensitive intermediates are involved.
Troubleshooting Guide for Low Yield
Problem: The yield of this compound is significantly lower than expected.
Below are potential causes and suggested solutions to improve the reaction yield.
| Possible Cause | Suggested Solution |
| Impure Starting Materials | Verify the purity of 2,6-dichloropyridine and methylamine using techniques like NMR or GC-MS. Purify starting materials if necessary, for instance, by recrystallization or distillation. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Screen a range of temperatures (e.g., in 10-20°C increments) to find the optimal condition for your specific setup. Monitor the reaction progress by TLC or LC-MS at each temperature. |
| Inappropriate Reaction Time | Monitor the reaction progress over time using TLC or LC-MS to determine the point of maximum product formation before significant byproduct formation occurs. |
| Poor Choice of Solvent | The solvent can significantly impact the reaction. Consider screening solvents with different polarities and boiling points. For SNAr reactions, polar aprotic solvents like DMSO or DMF are often effective.[1] |
| Issues with the Amine Source | If using a solution of methylamine, ensure its concentration is accurate. For gaseous methylamine, ensure a consistent and controlled addition to the reaction mixture. |
| Product Degradation | The product may be unstable under the reaction or workup conditions. Consider if a lower reaction temperature or a modified workup procedure (e.g., avoiding strong acids or bases) could be beneficial. |
| Inefficient Product Isolation | Review your extraction and purification procedures. The product might have some solubility in the aqueous phase during workup. Ensure the pH is optimized for extraction. For purification, column chromatography with a suitable solvent system is often effective.[2] |
Experimental Protocols
Proposed Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is a general guideline and may require optimization.
Materials:
-
2,6-Dichloropyridine
-
Methylamine (e.g., 40% in water or as a gas)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed reaction vessel, dissolve 2,6-dichloropyridine (1 equivalent) in DMSO.
-
Add methylamine (1.5-2 equivalents).
-
Heat the reaction mixture with stirring at a predetermined temperature (e.g., 100-150°C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Improving Regioselectivity in Pyridine Amination Reactions
Welcome to the technical support center for pyridine amination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4-aminated products in my nucleophilic aromatic substitution (SNAr) reaction?
A1: Nucleophilic aromatic substitution on an unsubstituted pyridine ring inherently favors attack at the C2 and C4 positions. This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The distribution between the C2 and C4 products is influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or the presence of substituents near the C2 position will favor nucleophilic attack at the more sterically accessible C4 position. Conversely, a bulky group at the C4 position will direct the nucleophile to the C2 position.[1]
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly impact regioselectivity.[1] For instance, switching the solvent can alter the isomeric ratio of products.
-
Electronic Effects: The electronic properties of other substituents on the pyridine ring can influence the relative electron deficiency at the C2 and C4 positions, thereby affecting the site of nucleophilic attack.[1]
Q2: My Chichibabin reaction is not yielding the desired 2-aminopyridine. What are the common failure points?
A2: The Chichibabin reaction, which uses sodium amide (NaNH₂) or potassium amide (KNH₂), is a classic method for producing 2-aminopyridines.[2][3][4] Common issues include:
-
Harsh Reaction Conditions: Traditional Chichibabin reactions often require high temperatures (100–130°C), which can be unsuitable for sensitive substrates.[3]
-
Substrate Reactivity: The reaction is sensitive to the basicity of the pyridine substrate. The ideal pKa range is 5-8; substrates outside this range may react poorly or not at all.[4] Electron-withdrawing groups can inhibit the reaction by decreasing the basicity of the ring nitrogen.[4]
-
Reagent Purity: The purity of the sodium or potassium amide is crucial for reaction success.
-
Side Reactions: Over-amination or the formation of the 4-amino isomer can occur, especially with certain substitution patterns on the pyridine ring.[3]
Q3: How can I achieve amination at the C4 position of a pyridine ring?
A3: Achieving C4-selectivity often requires specific strategies to override the inherent preference for C2-amination in many reactions. Some effective approaches include:
-
Nucleophilic Substitution of Hydrogen (SNH): Recent methods have been developed for the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen. This can be achieved by forming 4-pyridyl pyridinium salt intermediates which then react with an aminating agent like aqueous ammonia.[5][6][7] The regioselectivity in these reactions is controlled by the electronic tuning of external pyridine reagents.[5][6]
-
Using Pyridine N-oxides: Conversion of the pyridine to a pyridine N-oxide activates the ring towards nucleophilic attack, particularly at the C4 position.[1] After the amination step, the N-oxide can be deoxygenated. A process using saccharin as an ammonium surrogate for the amination of 3,5-disubstituted pyridine N-oxides has been shown to be highly regioselective.[8][9]
-
Steric Hindrance: Introducing a bulky substituent at the C2 and C6 positions can sterically block nucleophilic attack at these sites, thereby favoring amination at the C4 position.
Q4: Is it possible to introduce an amino group at the C3 position of pyridine?
A4: C3-amination is challenging due to the electronic nature of the pyridine ring, which disfavors both nucleophilic and electrophilic attack at this position.[10][11] However, specialized methods have been developed:
-
Photochemical Amination: A mild and regioselective method for C3-amination involves the photochemical reaction of a Zincke imine intermediate with an amidyl radical generated from N-aminopyridinium salts.[10]
-
Directed ortho-Metalation (DoM): While not a direct amination, DoM can be used to functionalize the C3 position. A directing group on the pyridine ring guides deprotonation to the adjacent C3 position, and the resulting organometallic species can then be reacted with an electrophilic aminating agent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Regioselectivity (Mixture of Isomers) | Steric and electronic factors are not sufficiently differentiated between the possible reaction sites. | - Modify the steric environment by changing the nucleophile or the substituents on the pyridine ring.[1]- Alter the solvent to influence the transition state energies leading to different isomers.[1]- For Buchwald-Hartwig aminations, screen different palladium ligands and bases. |
| No Reaction or Low Yield | - The pyridine ring is not sufficiently activated for the chosen reaction.- The catalyst is inactive or poisoned.- Reaction conditions are not optimal (temperature, time, concentration). | - For nucleophilic substitutions, ensure the presence of a good leaving group or use a stronger nucleophile.- For C-H functionalization, consider converting the pyridine to a more reactive intermediate like a pyridine N-oxide or a pyridinium salt.[1][12]- In catalytic reactions, ensure the catalyst and ligands are handled under inert conditions to prevent deactivation. |
| Formation of Undesired Side Products | - The aminating agent is reacting with other functional groups on the substrate.- The reaction conditions are promoting side reactions (e.g., over-amination, hydrolysis). | - Protect sensitive functional groups on the substrate before the amination reaction.- Optimize reaction conditions such as temperature and reaction time to minimize side product formation.- In the Chichibabin reaction, using milder conditions with potassium amide and an oxidant in liquid ammonia can suppress side reactions for sensitive substrates.[3] |
| Difficulty in Achieving C4-Selectivity | The inherent electronic preference for C2-amination is dominant. | - Employ a C4-directing strategy such as the use of pyridine N-oxides or specific SNH conditions.[1][5][6]- Introduce steric bulk at the C2/C6 positions to favor C4 attack. |
Experimental Protocols
Protocol 1: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol describes a highly regioselective microwave-assisted Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine.[13]
Materials:
-
2,4-Dichloropyridine
-
Aryl or alkylamine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Toluene (anhydrous)
Procedure:
-
In a microwave vial, combine 2,4-dichloropyridine (1 mmol), the amine (1.1 mmol), and potassium carbonate (2 mmol).
-
Add palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol).
-
Add anhydrous toluene (5 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100-120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-amino-4-chloropyridine derivative.
Protocol 2: C4-Selective Amination via a Pyridinium Salt Intermediate
This protocol outlines a method for the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH) mechanism.[5][6]
Materials:
-
Substituted pyridine
-
Activating pyridine reagent (e.g., 4-cyano-pyridine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Aqueous ammonia
Procedure:
-
Formation of the 4-pyridyl pyridinium salt: In a dry reaction flask under an inert atmosphere, dissolve the substituted pyridine in the anhydrous solvent.
-
Add the activating pyridine reagent and stir the mixture at the appropriate temperature to form the pyridinium salt intermediate. The progress of this step can be monitored by techniques such as NMR or LC-MS.
-
Amination: Once the pyridinium salt formation is complete, add aqueous ammonia to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the amination is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to isolate the 4-aminopyridine derivative.
Data Summary
The following table summarizes quantitative data from various pyridine amination reactions, highlighting the achieved regioselectivity.
| Reaction Type | Pyridine Substrate | Aminating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Regioisomeric Ratio (C2:C3:C4) | Reference |
| Buchwald-Hartwig | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂/XPhos, K₂CO₃ | Toluene | 120 (MW) | High | C2-selective | [13] |
| Chichibabin | 3-Phenylpyridine | n-Butylamine | NaH/LiI | THF | 85 | - | C6-selective over C2 | [14] |
| Amination of N-Oxide | 3-Arylthio-5-aryloxy pyridine N-oxide | Saccharin | Ts₂O, iPr₂NEt | - | - | High | High (e.g., 9.4:1) | [8] |
| SNH | Pyridine | Aqueous Ammonia | Activating Pyridine | Acetonitrile | RT | Good | C4-selective | [5][6] |
| Photochemical C3-Amination | 2-(4-nitrophenyl)pyridine | N-aminopyridinium salt | Ir-catalyst | - | RT | 98 | Exclusively C3 | [10] |
Visual Guides
Factors Influencing Regioselectivity
Caption: Key factors that control the regioselectivity of pyridine amination reactions.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A systematic workflow for troubleshooting and optimizing regioselectivity.
Decision Tree for Selecting an Amination Method
Caption: A decision-making guide for choosing the appropriate amination strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Chichibabin Reaction | PPTX [slideshare.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
Optimizing catalyst load for Buchwald-Hartwig cross-coupling reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize catalyst loading and overcome common challenges in Buchwald-Hartwig cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for a Buchwald-Hartwig reaction?
A typical palladium catalyst loading is in the range of 1-2 mol%.[1] However, for highly reactive substrates, loadings can be significantly lower, sometimes down to 0.01 mol %.[2] Conversely, challenging substrates or reactions requiring weak bases may necessitate higher catalyst loadings to achieve a good yield in a reasonable time.[1][3] It is common to start screening experiments with 1-2 mol% of palladium.[2]
Q2: How do I choose the right palladium precursor?
The most commonly used palladium precursors are Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[3]
-
Pd(II) sources like Pd(OAc)₂ are air-stable but require reduction to the active Pd(0) species in situ, which can sometimes lead to higher required catalyst loadings (5-10%).[3]
-
Pd(0) sources like Pd₂(dba)₃ are also air-stable, but the displacement of the dba ligand to generate the active catalyst can be challenging.[3]
-
Pre-catalysts are often preferred as they are typically air-stable and efficiently form the active catalytic species upon exposure to a base, often allowing for lower catalyst loadings.[3][4] Generations three and four pre-catalysts are widely used due to their broad ligand compatibility and excellent activity.[5]
Q3: Which factors are most critical for a successful Buchwald-Hartwig reaction?
Several factors are crucial and often interdependent:
-
Choice of Ligand: The ligand is critical and should be selected based on the nucleophile (amine) type.[3][5] Bulky, electron-rich phosphine ligands are generally preferred.[6][7]
-
Choice of Base: The base plays a key role. Strong bases like NaOtBu or LHMDS often lead to faster reactions but may not be compatible with sensitive functional groups.[1][3] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures and catalyst loadings.[1][3]
-
Solvent: The solvent must be capable of dissolving the substrates and the inorganic base.[3][5] Common choices include toluene, THF, and dioxane.[1][3]
-
Temperature: Typical reaction temperatures are between 80-100°C, especially when using weaker bases.[3][5] However, for thermally sensitive substrates, optimizing the reaction at lower temperatures with a stronger base may be necessary.[5][8]
-
Exclusion of Oxygen: While not extremely sensitive, the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the catalyst.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
A low or non-existent yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in Buchwald-Hartwig reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
Palladium Source: Poor quality palladium sources, especially Pd₂(dba)₃, can contain palladium black, which is inactive.[9] Consider using a pre-catalyst for more reliable generation of the active species.[4]
-
Solvent: Ensure solvents are anhydrous and properly degassed.
-
Base: Use a freshly opened or properly stored strong base like NaOtBu, as it can degrade upon exposure to air and moisture.
-
-
Optimize Reaction Parameters:
-
Ligand Selection: The choice of ligand is paramount and depends heavily on the amine substrate.[3] For instance, sterically hindered biaryl phosphine ligands are often effective for a wide range of amines.[7] Refer to the table below for initial guidance.
-
Base Selection: If your substrate has base-sensitive functional groups (e.g., esters), a strong base like NaOtBu may cause decomposition.[1][3] Screen weaker bases like Cs₂CO₃ or K₃PO₄, but be prepared to increase the reaction temperature or catalyst loading.[3]
-
Solvent and Solubility: Poor solubility of reagents is a common cause of reaction failure.[3] If your substrates or the base are not dissolving, try a different solvent or a solvent mixture.[3]
-
-
Increase Catalyst Loading: If other optimizations fail, incrementally increase the catalyst loading, for example, from 1 mol% to 2.5 mol% and then to 5 mol%.
Table 1: General Guidance for Component Selection
| Component | Recommendation | Considerations |
| Aryl Halide Reactivity | Ar-Br > Ar-Cl > Ar-I > Ar-OTf | Aryl iodides can sometimes inhibit the catalyst.[3][10] Aryl chlorides are less reactive and may require more specialized, bulky ligands.[7] |
| Palladium Source | Pre-catalysts (G3, G4) | Offer high activity and reliability.[5] Pd(OAc)₂ is a common alternative but may require higher loadings.[3] |
| Ligand Selection | Dependent on Nucleophile | Primary Amines: BrettPhos, RuPhos.[11] Secondary Amines: RuPhos.[11] Amides: tBuBrettPhos.[1] General/Bulky Amines: XPhos.[11] |
| Base Selection | NaOtBu, LHMDS (strong); Cs₂CO₃, K₃PO₄ (weak) | Strong bases allow for lower temperatures but have poor functional group tolerance.[3] Weaker bases are milder but may require higher temperatures/catalyst loading.[3] |
| Solvent Selection | Toluene, Dioxane, THF, t-BuOH | Choice depends on substrate solubility and desired reaction temperature.[1][3] |
Issue 2: Catalyst Deactivation or Slow Reaction
If the reaction starts but then stalls or proceeds very slowly, catalyst deactivation may be the culprit.
Potential Causes and Solutions:
-
Inhibition by Aryl Iodide: When using an aryl iodide, the generated iodide salt can sometimes precipitate the palladium complex, removing it from the catalytic cycle.[3][10]
-
Coordinating Functional Groups: Functional groups on your substrates (e.g., certain heterocycles, unprotected phenols) can coordinate to the palladium center and inhibit catalysis.[4]
-
Solution: Protect coordinating functional groups before the coupling reaction. If protection is not feasible, screening different ligands is crucial, as some are more robust to coordinating substrates.[9]
-
-
Oxidative Deactivation: Although the reaction is not highly sensitive, oxygen can lead to the formation of inactive palladium species.
-
Solution: Ensure the reaction vessel is properly purged with an inert gas (argon or nitrogen) and that solvents have been adequately degassed.
-
Catalytic Cycle and Deactivation Pathway
Caption: The Buchwald-Hartwig catalytic cycle and common catalyst deactivation pathways.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol describes a screening experiment to determine the optimal catalyst loading.
-
Setup: In a glovebox, arrange an array of reaction vials equipped with stir bars.
-
Stock Solutions: Prepare stock solutions of the aryl halide, amine, and base in the chosen solvent to ensure accurate dispensing.
-
Catalyst Dispensing: To each vial, add the palladium precursor and ligand. For this screen, vary the amount of palladium precursor to achieve catalyst loadings of 0.5 mol%, 1.0 mol%, 1.5 mol%, and 2.0 mol%. Keep the ligand-to-palladium ratio constant (typically between 1:1 and 2:1).
-
Reagent Addition: Add the stock solutions of the aryl halide, amine, and base to each vial. Ensure the final concentration of the limiting reagent is consistent across all vials.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.
-
Analysis: After a set time (e.g., 4, 8, and 24 hours), take aliquots from each reaction, quench, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to the product.
-
Evaluation: Compare the yield versus catalyst loading to identify the minimum loading required for efficient conversion.
Table 2: Example Catalyst Loading Screen
| Vial | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Temperature (°C) | Yield at 8h (%) |
| 1 | 0.5 | 0.6 | 1.5 | 100 | 45 |
| 2 | 1.0 | 1.2 | 1.5 | 100 | 85 |
| 3 | 1.5 | 1.8 | 1.5 | 100 | 92 |
| 4 | 2.0 | 2.4 | 1.5 | 100 | 93 |
This table illustrates hypothetical results where 1.5 mol% provides a significant improvement over 1.0 mol%, while 2.0 mol% offers only a marginal increase, suggesting an optimal loading around 1.5 mol%.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of Crude 2,6-Dichloro-N-methylpyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,6-Dichloro-N-methylpyridin-4-amine. This guide addresses common challenges and provides detailed experimental protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side-products, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Such as 2,6-dichloro-4-aminopyridine or methylating agents.
-
Over-methylated Byproducts: Formation of a quaternary ammonium salt if the pyridine nitrogen is methylated.
-
Hydrolysis Products: Conversion of the chloro-substituents to hydroxyl groups under certain pH and temperature conditions.
-
Residual Solvents and Reagents: From the reaction and initial work-up steps.
Q2: My purified product is a discolored oil instead of a solid. What could be the issue?
A2: Discoloration often indicates the presence of minor, highly colored impurities. Oiling out, rather than crystallizing, suggests that the compound's melting point is below room temperature or that significant impurities are present, leading to a melting point depression. Consider that the related compound, 2,6-Dichloro-4-methylpyridine, is a solid, suggesting that with high purity, the target compound may also be a solid.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring purification. For visualization of this compound, which is a UV-active molecule due to the pyridine ring, a UV lamp (254 nm) is the primary method. Staining with reagents that react with amines or nitrogen-containing heterocycles can also be used for confirmation.
Q4: What is a suitable storage condition for the purified this compound?
A4: The purified compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Try cooling the solution more slowly. Use a seed crystal to induce crystallization. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. | Select a solvent in which the compound has lower solubility at cold temperatures. Reduce the amount of solvent used to dissolve the crude product. |
| Crystals are discolored or contain visible impurities. | The chosen solvent did not effectively differentiate between the product and impurities. The cooling process was too rapid, trapping impurities. | Perform a hot filtration step to remove insoluble impurities. Allow the solution to cool more slowly to promote selective crystallization. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping peaks). | The solvent system (mobile phase) is not optimal. The column was overloaded with crude material. | Adjust the polarity of the mobile phase. A shallower gradient or isocratic elution might improve resolution. Use a smaller amount of crude material relative to the column size. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly interacting with the stationary phase (e.g., silica gel). | Increase the polarity of the mobile phase significantly. For basic compounds like aminopyridines, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can reduce tailing and improve elution from silica gel. |
| Streaking or tailing of the spot on TLC or broad peaks in the chromatogram. | Strong interaction between the basic amine and acidic silica gel. The compound might be degrading on the column. | Use a deactivated stationary phase (e.g., neutral alumina) or add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase. Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Experimental Protocols
Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent system should be determined experimentally on a small scale.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can also be effective.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude material until it is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
This protocol outlines a general procedure for the purification of this compound by column chromatography.
Methodology:
-
Stationary Phase Selection: Silica gel is a common choice. For basic compounds that may interact strongly with silica, neutral alumina can be a suitable alternative.
-
Mobile Phase Selection: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. To mitigate peak tailing, consider adding a small amount of triethylamine (0.1-1%) to the mobile phase.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and apply it to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Acid-Base Extraction
This technique is useful for separating the basic target compound from non-basic impurities.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic. The purified product should precipitate out of the solution.
-
Extraction: Extract the purified product back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and a Related Compound.
| Property | This compound | 2,6-Dichloro-4-methylpyridine (for comparison) |
| Molecular Formula | C₆H₆Cl₂N₂ | C₆H₅Cl₂N |
| Molecular Weight | 177.03 g/mol | 162.02 g/mol [2] |
| Appearance | To be determined experimentally | Colorless to pale yellow liquid or crystalline solid[1] |
| Solubility | To be determined experimentally | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, chloroform.[1] |
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Scaling Up Dichloropyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale functionalization of dichloropyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up dichloropyridine functionalization reactions?
A1: Scaling up dichloropyridine functionalizations can introduce several challenges not always apparent at the lab scale.[1][2] These include:
-
Reaction Control and Safety: Exothermic reactions can become difficult to manage, leading to potential runaway reactions.[3] Proper temperature control and monitoring are crucial.[3]
-
Mixing and Mass Transfer: Ensuring efficient mixing in larger reactors is critical for maintaining reaction homogeneity and achieving consistent results.[1]
-
Regioselectivity: Maintaining the desired regioselectivity can be challenging as reaction conditions may need to be adjusted for scale.[4]
-
Purification: Isolating the desired product from larger volumes of reaction mixtures and byproducts often requires different techniques than those used on a small scale.[5][6]
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Catalyst Activity and Loading: Catalyst deactivation or the need for higher catalyst loading can impact the cost-effectiveness of the process.[7]
Q2: How can I control the regioselectivity of my dichloropyridine functionalization at scale?
A2: Controlling regioselectivity is a critical aspect of dichloropyridine chemistry.[4] The choice of catalyst, ligand, solvent, and base all play a significant role.[4][8] For instance, in palladium-catalyzed cross-coupling reactions of 2,4-dichloropyridines, sterically hindered N-heterocyclic carbene (NHC) ligands can favor coupling at the C4 position.[8] In some cases, ligand-free conditions, known as "Jeffery" conditions, can surprisingly enhance selectivity.[8] A thorough screening of reaction parameters at a smaller scale is highly recommended before scaling up.
Q3: What are the key safety precautions to consider when working with dichloropyridines on a larger scale?
A3: Dichloropyridines can be hazardous, and safety protocols must be strictly followed, especially during scale-up.[9][10] Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[9]
-
Handling: Avoid contact with skin and eyes.[9][10] In case of contact, rinse immediately with plenty of water.
-
Storage: Store dichloropyridines in a cool, dry, and well-ventilated area away from incompatible materials.[9]
-
Waste Disposal: Dispose of waste according to institutional and local regulations.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield
| Potential Cause | Troubleshooting Step |
| Poor Mixing | Ensure adequate agitation for the reactor size. Consider using overhead stirring for larger volumes. Ineffective mixing can lead to poor results.[11] |
| Catalyst Deactivation | Use fresh, high-purity catalyst and ligands. Consider using a higher catalyst loading, though this may impact cost.[7] Degas solvents and reagents to remove oxygen, which can deactivate palladium catalysts. |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature closely.[3] Even small deviations can significantly impact yield on a larger scale. |
| Incomplete Reaction | Extend the reaction time and monitor progress by TLC or LC-MS.[12] Ensure all starting materials are fully dissolved. |
| Product Loss During Workup | Optimize extraction and purification procedures for larger volumes.[5][6] Be aware that some dichloropyridine derivatives can be volatile.[6] |
Issue 2: Poor Regioselectivity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ligand | Screen a variety of ligands to find one that provides the desired selectivity for your specific substrate.[4] Sterically hindered ligands can sometimes direct the reaction to a different position.[8] |
| Incorrect Base or Solvent | The choice of base and solvent can significantly influence regioselectivity.[4] Perform a small-scale screen of different base and solvent combinations. |
| Temperature Fluctuations | Maintain a consistent and controlled reaction temperature. |
| Ligand-Free Conditions | In some Suzuki-Miyaura couplings, ligand-free conditions can surprisingly improve selectivity.[8] |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Step |
| Formation of Byproducts | Optimize reaction conditions to minimize byproduct formation. This may involve adjusting temperature, reaction time, or stoichiometry. |
| Residual Catalyst | Employ appropriate methods for removing residual palladium, such as treatment with activated carbon or silica-based scavengers. |
| Crystallization Issues | If using recrystallization, ensure the correct solvent system and cooling profile are used.[5] Seeding with a small crystal of the pure product can sometimes induce crystallization.[5] |
| Emulsion Formation during Extraction | Add brine or a small amount of a different organic solvent to break up emulsions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,5-dichloropyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the reactor with an inert gas (e.g., nitrogen or argon) three times.[12]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv.) and ligand (e.g., SPhos, XPhos, 0.02-0.10 equiv.).
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Solvent Addition: Add degassed solvent (e.g., dioxane/water, toluene).[12]
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Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[12]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[12]
General Protocol for Buchwald-Hartwig Amination of 2,6-Dichloropyridine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a reactor, add 2,6-dichloropyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and a strong base (e.g., NaOᵗBu, LiHMDS, 1.2-1.5 equiv.).
-
Inert Atmosphere: Purge the reactor with an inert gas.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and ligand (e.g., BINAP, Xantphos, 0.02-0.10 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 2,6-Dichloropyridine [13]
| Entry | Reactant 2 (equiv.) | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Heptyl boronic pinacol ester (2.3) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 95 |
Note: This data is from a specific study and yields may vary depending on the specific boronic ester and reaction scale.
Visualizations
Caption: General workflow for scaling up a dichloropyridine functionalization reaction.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. Scale-Up: What Goes Wrong? [rsc.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Catalyst Poisoning in Palladium-Catalyzed Amination of Pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing catalyst poisoning during the palladium-catalyzed amination of pyridines. The following resources provide practical guidance to overcome common challenges in this critical C-N bond-forming reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed amination of pyridines in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in the amination of pyridines is a frequent issue, often stemming from the deactivation of the palladium catalyst. Here are the primary factors to investigate:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming an inactive complex and halting the catalytic cycle. This is a primary cause of catalyst deactivation.
-
Inactive Catalyst System: The choice of palladium precursor and ligand is critical. Some combinations are less effective for activating the C-X bond of the pyridine substrate.
-
Suboptimal Reaction Conditions: Temperature, base, and solvent all play a crucial role in the reaction's success. Inadequate conditions can lead to a stalled reaction.
-
Poor Reagent Quality: Impurities in solvents or starting materials can poison the catalyst.
Troubleshooting Steps:
-
Optimize the Ligand: Switch to a bulky, electron-rich phosphine ligand such as XPhos, RuPhos, SPhos, or BrettPhos. These ligands can promote faster catalytic turnover, which can outcompete the rate of catalyst poisoning.
-
Select an Appropriate Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined precatalyst (e.g., G3 or G4 palladacycles). Precatalysts can generate the active catalyst more cleanly and efficiently.
-
Increase Reaction Temperature: Amination of pyridines, especially chloropyridines, often requires higher temperatures (80-110 °C) to facilitate the oxidative addition step.
-
Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst.
-
Use High-Purity Reagents: Ensure all solvents and reagents are anhydrous and free of impurities.
Q2: I'm observing significant hydrodehalogenation of my pyridine substrate. What causes this side reaction and how can I minimize it?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It often occurs when the desired reductive elimination is slow, allowing for competing pathways.
Preventative Measures:
-
Ligand Selection: Employing bulkier phosphine ligands can sterically hinder competing side reactions and favor the desired C-N bond formation.
-
Base Selection: The choice of base can influence the prevalence of hydrodehalogenation. While strong bases like NaOtBu are often necessary, their use can sometimes promote this side reaction. Screening different bases may be required.
-
Control of Water Content: Rigorously exclude water from the reaction mixture, as it can be a proton source for hydrodehalogenation.
Q3: My reaction yields are inconsistent between batches. What could be causing this variability?
A3: Inconsistent yields are often traced back to subtle variations in reaction setup and reagent quality.
Key Areas to Standardize:
-
Palladium Precatalyst: Use of precatalysts can lead to more consistent results compared to generating the active catalyst in situ.
-
Reagent Purity: Ensure the purity of the pyridine substrate, amine, and solvents is consistent across all experiments.
-
Inert Atmosphere: Maintain a consistently high-quality inert atmosphere for every reaction.
-
Stirring Rate: For heterogeneous mixtures, particularly with inorganic bases, ensure vigorous and consistent stirring to maintain proper mixing.
Frequently Asked Questions (FAQs)
Q1: Why is the amination of pyridines more challenging than that of other aryl halides?
A1: The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the palladium catalyst, forming a stable, inactive complex that effectively poisons the catalyst and halts the catalytic cycle. This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.
Q2: What is the role of the phosphine ligand in preventing catalyst poisoning?
A2: Bulky and electron-rich phosphine ligands play a crucial role in mitigating catalyst poisoning. Their large steric profile can disfavor the coordination of the pyridine nitrogen to the palladium center. Additionally, their electron-donating properties can increase the electron density on the palladium, which can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle, thereby outcompeting the deactivation pathway.
Q3: Which palladium source is best for the amination of pyridines?
A3: While various palladium sources can be used, palladium precatalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, are often preferred for challenging substrates like pyridines.[1] These precatalysts are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in situ, leading to more reliable and reproducible results.[2]
Q4: What is the best base to use for these reactions?
A4: Strong, non-nucleophilic bases are typically required for the Buchwald-Hartwig amination of pyridines. Sodium tert-butoxide (NaOtBu) is the most commonly used and often most effective base.[1] For substrates that are sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may necessitate a more active catalyst system and higher reaction temperatures.[1]
Q5: Can I use protic solvents for the amination of pyridines?
A5: Aprotic solvents such as toluene, 1,4-dioxane, and THF are generally used for the Buchwald-Hartwig amination of pyridines.[1] Protic solvents are typically avoided as they can participate in side reactions and contribute to catalyst deactivation.
Data Presentation
The following tables summarize the performance of different catalytic systems in the palladium-catalyzed amination of representative pyridine substrates.
Table 1: Comparison of Ligand Performance in the Amination of 3-Bromo-2-aminopyridine with Morpholine [3]
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 40 |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 |
| SPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 76 |
| BINAP | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71 |
| RuPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | 83 |
Table 2: Comparison of Catalytic Systems for the Amination of 2-Chloropyridine with Morpholine
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 85 | |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 6 | 94 | |
| (SIPr)Pd(methallyl)Cl | - | NaOtBu | Dioxane | RT | 1 (min) | 91 | [4] |
Table 3: Effect of Base on the Amination of 2-Bromopyridine with Benzylamine [5]
| Palladium System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / BINAP | KF-Al₂O₃ | Toluene | 90-100 | 8 | 90 |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 4 | ~60* |
*Estimated yield based on similar reactions.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Amination of 2-Chloropyridine with Morpholine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Chloropyridine
-
Morpholine
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (0.02 mmol), sodium tert-butoxide (1.4 mmol), and a magnetic stir bar.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.
-
Add 2-chloropyridine (1.0 mmol) to the reaction mixture.
-
Add morpholine (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.
Protocol 2: General Procedure for the Palladium-Catalyzed Amination of 3-Bromopyridine with a Primary Amine
Materials:
-
3-Bromopyridine
-
Primary amine (e.g., aniline or benzylamine)
-
Pd₂(dba)₃ (1 mol% Pd)
-
RuPhos (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv.)
-
Anhydrous, degassed THF
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and RuPhos (0.02 mmol) to a flame-dried Schlenk tube.
-
Reagent Addition: Add anhydrous, degassed THF (5 mL) to the Schlenk tube and stir for 10 minutes at room temperature.
-
Add 3-bromopyridine (1.0 mmol) to the reaction mixture.
-
Add the primary amine (1.2 mmol) to the reaction mixture.
-
Add LiHMDS (1.5 mmol) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Drying and Concentration: Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the pyridine poisoning pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. ir.nbu.ac.in [ir.nbu.ac.in]
How to minimize mono-aminated byproducts in pyridine disubstitution
Welcome to the technical support center for pyridine disubstitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing mono-aminated byproducts and achieving selective diamination.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for introducing two amino groups onto a pyridine ring?
There are several established methods for the disubstitution of pyridines with amines, primarily starting from dihalopyridines. The most common approaches include:
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between an aryl halide (dihalopyridine) and an amine. It offers high selectivity and functional group tolerance.[1][2][3][4]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of a dihalopyridine with an amine, often under thermal or microwave conditions.[5][6][7] The reactivity is highly dependent on the electronic properties of the pyridine ring and the position of the leaving groups.[8][9]
-
Chichibabin Amination: This reaction uses sodium amide (NaNH₂) or potassium amide (KNH₂) to directly aminate pyridines, typically at the 2- and 6-positions.[10][11][12][13] While useful for introducing a primary amino group, controlling selectivity for disubstitution can be challenging and may lead to side reactions like dimerization.[10][11]
-
Copper-Catalyzed Amination (Ullmann-type): This approach provides a cost-effective alternative to palladium catalysis, particularly for the second amination step which can be more challenging.[6]
Q2: Why is mono-amination often a significant byproduct in disubstitution reactions?
Mono-amination is a common byproduct because the introduction of the first amino group, an electron-donating group, deactivates the pyridine ring towards further nucleophilic attack. This makes the second substitution reaction significantly slower than the first, often requiring more forcing conditions.[14]
Q3: How does the position of the leaving groups on the pyridine ring affect the selectivity of the amination?
The regioselectivity of nucleophilic attack on the pyridine ring is a critical factor. Nucleophilic aromatic substitution is favored at the C2 and C4 positions due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex).[8][15]
-
2,4-Dihalopyridines: Buchwald-Hartwig amination often shows high regioselectivity for the C2 position over the C4 position.[1]
-
2,6-Dihalopyridines: These are common substrates for symmetrical diamination. However, selective mono-amination can be achieved by carefully controlling reaction conditions.[5][6]
-
3,5-Dihalopyridines: Amination at these positions is generally more challenging due to the lack of activation from the ring nitrogen.
Q4: Can I use ammonia directly in Buchwald-Hartwig amination to introduce primary amino groups?
Directly using ammonia as a coupling partner in Buchwald-Hartwig reactions can be challenging due to its strong binding to palladium catalysts. To overcome this, "ammonia equivalents" such as benzophenone imine or silylamides are often used, followed by a hydrolysis step to reveal the primary amine.[3] Alternatively, specific catalyst systems with ligands like Josiphos have been developed for the direct coupling of ammonia.[3]
Troubleshooting Guides
Problem 1: Low yield of the desired di-aminated product and significant recovery of the mono-aminated intermediate.
This is a common issue stemming from the deactivation of the pyridine ring after the first amination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low di-amination yields.
Possible Causes & Solutions:
| Cause | Solution | Experimental Details |
| Insufficient Reaction Energy | The second amination step has a higher activation barrier. | Increase the reaction temperature or prolong the reaction time. For Buchwald-Hartwig reactions, a higher temperature may be needed for the second amination compared to the first.[1] Monitor the reaction by TLC or LC-MS to avoid decomposition. |
| Catalyst Deactivation or Low Activity | The initial catalyst system may not be robust enough for the second, more difficult substitution. | For Buchwald-Hartwig, switch to more electron-rich and sterically hindered phosphine ligands like XPhos or Josiphos-type ligands, which are known to be effective for challenging substrates.[2] For SNAr, consider adding a copper catalyst (e.g., CuI/DMPAO) to facilitate the second substitution.[6] |
| Inefficient Deprotonation of the Amine | The basicity of the reaction medium may be insufficient to deprotonate the amine or the intermediate complex effectively. | Use a stronger base. For example, in Buchwald-Hartwig aminations, switching from K₂CO₃ to a stronger base like NaOtBu or K₃PO₄ can improve reaction rates. |
| Slow Reaction Kinetics | Thermal heating may not be efficient enough to drive the second substitution to completion. | Employ microwave irradiation to accelerate the reaction. Microwave heating can significantly reduce reaction times from hours to minutes.[5][6] |
| Inherent Difficulty of One-Pot Diamination | For some substrate combinations, a one-pot diamination is inefficient. | Adopt a two-step approach. Isolate the mono-aminated intermediate first. Then, subject this intermediate to more forcing conditions (higher temperature, different catalyst/ligand, stronger base) to achieve the second amination.[14] |
Problem 2: Poor regioselectivity in the amination of unsymmetrically substituted dihalopyridines (e.g., 2,4-dichloropyridine).
Achieving high regioselectivity is crucial for synthesizing a specific isomer.
Decision Pathway for Regioselective Amination:
Caption: Decision-making for improving regioselectivity.
Possible Causes & Solutions:
| Cause | Solution | Experimental Details |
| Similar Reactivity of Substitution Sites | The electronic and steric differences between the two halogen positions are not pronounced enough under the reaction conditions. | For Buchwald-Hartwig amination of 2,4-dichloropyridine, specific catalyst systems can provide high selectivity. For example, using a Xantphos-based catalyst can favor C2 amination with selectivity ratios of 20:1 to 50:1.[1] |
| Thermodynamic vs. Kinetic Control | The reaction may be proceeding under thermodynamic control, leading to a mixture of isomers. | Lowering the reaction temperature can favor the kinetically controlled product, which is often the more regioselective outcome. |
| Use of Pyridine N-Oxides | Direct amination of the dihalopyridine may not be selective. | An alternative strategy involves the amination of 3,5-disubstituted pyridine N-oxides. Activating the N-oxide with an agent like Ts₂O and using an ammonia surrogate like saccharin can lead to high regioselectivity. The saccharin adduct is then cleaved in a one-pot fashion to yield the aminopyridine.[16] |
Experimental Protocols
Protocol 1: Selective Mono-amination of 2,6-Dibromopyridine via Microwave-Assisted SNAr[5][6]
This protocol is optimized for producing 2-amino-6-bromopyridine derivatives with high selectivity over the di-aminated byproduct.
-
Reagents & Setup:
-
In a microwave reaction vial, combine 2,6-dibromopyridine (1 equiv.).
-
Add the desired primary alkylamine (6 equiv.).
-
Add deionized water as the solvent.
-
Seal the vial.
-
-
Microwave Irradiation:
-
Place the vial in a microwave synthesizer.
-
Irradiate the mixture for 2.5 hours at a temperature between 150-205 °C (the optimal temperature may vary depending on the amine).
-
-
Work-up & Purification:
-
After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.
-
Protocol 2: Diamination of 2,6-Dibromopyridine using a Copper Catalyst[6]
This protocol is designed to drive the reaction to completion to form the 2,6-diaminopyridine.
-
Reagents & Setup:
-
In a microwave reaction vial, combine the 2-bromo-6-aminopyridine intermediate (1 equiv.) or 2,6-dibromopyridine (1 equiv.).
-
Add the amine (excess, e.g., 6-10 equiv.).
-
Add K₂CO₃ as the base (2-3 equiv.).
-
Add the catalyst system: Copper(I) iodide (CuI, ~10 mol%) and 2-(2,6-dimethylphenylamino)-2-oxoacetic acid (DMPAO, ~20 mol%).
-
Add deionized water as the solvent.
-
Seal the vial.
-
-
Microwave Irradiation:
-
Irradiate the mixture in a microwave synthesizer for approximately 2.5 hours at 180-200 °C.
-
-
Work-up & Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Protocol 3: Regioselective Buchwald-Hartwig Mono-amination of 2,4-Dichloropyridine[1]
This protocol is optimized for the selective amination at the C2 position.
-
Reagents & Setup (Inert Atmosphere):
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and NaOtBu (1.4 equiv.).
-
Add 2,4-dichloropyridine (1 equiv.) and the desired aniline or heterocyclic amine (1.2 equiv.).
-
Add anhydrous toluene or dioxane as the solvent.
-
-
Reaction:
-
Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction time is typically in the range of a few hours.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography to obtain the 2-amino-4-chloropyridine product.
-
Quantitative Data Summary
Table 1: Comparison of Conditions for Mono- vs. Di-amination of 2,6-Dibromopyridine[5][6]
| Product Type | Amine (equiv.) | Catalyst | Base | Temperature (°C) | Time (h) | Typical Yield |
| Mono-amination | 6 | None | None | 150-205 | 2.5 | High selectivity |
| Di-amination | >6 | CuI/DMPAO | K₂CO₃ | 180-200 | 2.5 | Good |
Table 2: Regioselectivity in Buchwald-Hartwig Amination of 2,4-Dichloropyridine[1]
| Catalyst System | Temperature (°C) | C2:C4 Selectivity Ratio |
| Pd(PPh₃)₄ | 100 | 3:1 |
| Xantphos-based catalyst | 100 | 20:1 to 50:1 |
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
Assessing the stability of 2,6-Dichloro-N-methylpyridin-4-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,6-Dichloro-N-methylpyridin-4-amine in solution. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The solubility and stability of aminopyridine derivatives can be pH-dependent. The compound may be more stable in either acidic or basic conditions compared to a neutral pH, where it might be closer to its isoelectric point and less soluble.[1]
-
Solvent: The choice of solvent is critical. While soluble in many organic solvents, its stability can vary. Protic solvents may participate in degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation.[2][3] It is generally advisable to store solutions at low temperatures.
-
Light: Halogenated aromatic compounds can be susceptible to photodegradation.[4] Therefore, protection from light is recommended.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the amine functional group.
Q2: What is the recommended procedure for storing solutions of this compound?
To maximize the shelf-life of your this compound solutions, it is recommended to:
-
Store solutions at a low temperature, such as 2-8°C or frozen at -20°C.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
If possible, degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Prepare fresh solutions for critical experiments whenever possible.
Q3: I observed a color change in my solution of this compound. What could be the cause?
A color change in the solution is often an indicator of chemical degradation. This could be due to:
-
Oxidation: The amine group can be susceptible to oxidation, which can form colored byproducts.
-
Photodegradation: Exposure to light, especially UV light, can cause the breakdown of the molecule, leading to colored impurities.[4]
-
Reaction with Solvent or Impurities: The compound may react with the solvent or with impurities present in the solvent over time.
If you observe a color change, it is recommended to discard the solution and prepare a fresh one.
Q4: My compound is precipitating out of solution. What can I do?
Precipitation of this compound from a solution can be due to several factors:
-
Low Solubility: The concentration of your solution may be too high for the chosen solvent.
-
pH Effects: For aqueous or partially aqueous solutions, the pH might be near the compound's isoelectric point, where it has minimal solubility. Adjusting the pH away from this point can increase solubility.[1]
-
Temperature: If the solution was prepared at an elevated temperature, the compound might precipitate as it cools to room temperature.
-
Degradation: In some cases, a degradation product may be less soluble than the parent compound.
To address precipitation, you can try to gently warm the solution, sonicate it, or adjust the pH (if appropriate for your experiment). If these measures do not work, you may need to prepare a more dilute solution or use a different solvent.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in the assay medium. | 1. Prepare a fresh stock solution of this compound before each experiment. 2. Assess the stability of the compound in your specific assay medium over the time course of the experiment using HPLC (see Protocol 1). 3. If degradation is observed, consider shortening the incubation time or preparing the final dilution immediately before adding it to the assay. |
| Precipitation of the compound at the final concentration. | 1. Visually inspect the assay wells for any signs of precipitation. 2. Determine the solubility of the compound in the final assay medium. 3. If solubility is an issue, consider using a co-solvent (e.g., DMSO) but ensure the final concentration of the co-solvent is compatible with your assay and does not exceed recommended limits (typically <0.5%). |
| Interaction with other components in the assay medium. | 1. Run control experiments to identify any potential interactions. 2. Simplify the assay medium if possible to minimize potential interfering substances. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in the solution being analyzed. | 1. Analyze a freshly prepared solution to see if the unexpected peaks are present. 2. If the peaks appear over time, this indicates degradation. Refer to the stability assessment protocols to identify the cause. |
| Contamination of the solvent or glassware. | 1. Run a blank injection of the solvent to check for contaminants. 2. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. |
| Photodegradation during sample preparation or analysis. | 1. Protect the sample from light during preparation and while in the autosampler. 2. Use a UV-protected vial if available. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general method for assessing the stability of this compound in a given solution.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Preparation of Working Solutions: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the same solvent.
-
Initial Analysis (Time Zero): Immediately analyze the working solution by HPLC to determine the initial peak area of the compound.
-
Storage Conditions: Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stock solution, prepare a working solution, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial peak area. Plot the percentage remaining versus time to determine the stability profile.
Illustrative Stability Data (Hypothetical):
| Storage Condition | Solvent | 1 Day | 7 Days | 30 Days |
| Room Temp, Light | Methanol | 98% | 85% | 60% |
| Room Temp, Dark | Methanol | 99% | 95% | 88% |
| 4°C, Dark | Methanol | >99% | 99% | 97% |
| Room Temp, Light | Acetonitrile | 99% | 90% | 75% |
| Room Temp, Dark | Acetonitrile | >99% | 98% | 94% |
| 4°C, Dark | Acetonitrile | >99% | >99% | 98% |
Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
References
Improving reaction times for the synthesis of N-methylpyridin-4-amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylpyridin-4-amines. Our goal is to help you optimize reaction conditions, improve reaction times, and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of N-methylpyridin-4-amines?
A1: The most common methods involve the N-methylation of 4-aminopyridine using various methylating agents. These include:
-
Classical Alkylation: Using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base.
-
Catalytic Methylation: Employing methanol (CH₃OH) as a methylating agent in the presence of a transition metal catalyst (e.g., Ruthenium or Iridium-based catalysts).[1][2]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation to significantly accelerate the reaction, often reducing reaction times from hours to minutes.
Q2: How can I significantly reduce the reaction time for the synthesis of N-methylpyridin-4-amines?
A2: Microwave-assisted synthesis is a highly effective technique for dramatically reducing reaction times. By using a suitable solvent and catalyst under microwave irradiation, the synthesis can often be completed in minutes rather than hours. For example, palladium-catalyzed cross-coupling reactions under microwave conditions are frequently completed in 10-30 minutes.
Q3: What are the typical side products in the N-methylation of 4-aminopyridine, and how can they be minimized?
A3: A common side product is the corresponding N,N-dimethylated derivative resulting from over-methylation. To minimize this, you can:
-
Use a stoichiometric amount of the methylating agent.
-
Carefully control the reaction temperature and time.
-
Employ a bulky protecting group on the amino nitrogen if selective mono-methylation is crucial, followed by deprotection.
Another potential issue is the formation of N-formyl derivatives when using certain reagents like formic acid in reductive amination procedures. This can be minimized by controlling the addition of the acid and optimizing the reaction temperature.[3]
Q4: What are the key safety precautions when working with methylating agents like methyl iodide and dimethyl sulfate?
A4: Both methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. These reagents are known carcinogens and can be absorbed through the skin. It is crucial to have a proper quenching procedure in place for any residual methylating agent at the end of the reaction.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of N-methylpyridin-4-amines and provides strategies for resolution.
| Problem | Potential Cause(s) | Troubleshooting Strategy |
| Slow or Incomplete Reaction | 1. Insufficient Reagent Activity: The methylating agent may have degraded. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Catalyst Activity: The catalyst may be poisoned or deactivated. 4. Inadequate Mixing: In heterogeneous reactions, poor stirring can limit reagent contact. | 1. Use fresh or newly purified methylating agents. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use a fresh batch of catalyst or consider a different catalyst system.[1] 4. Ensure vigorous stirring, especially for reactions involving solids. |
| Formation of Over-Methylated Product (N,N-dimethylpyridin-4-amine) | 1. Excess Methylating Agent: Using a large excess of the methylating agent. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long. 3. High Reaction Temperature: Higher temperatures can favor di-methylation. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the methylating agent. 2. Monitor the reaction progress closely using TLC or GC-MS and stop the reaction once the starting material is consumed. 3. Optimize the reaction temperature to favor mono-methylation. |
| Low Yield | 1. Sub-optimal Reaction Conditions: Incorrect solvent, base, or temperature. 2. Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction. 3. Side Reactions: Formation of unexpected byproducts. | 1. Screen different solvents and bases to find the optimal combination. 2. Perform multiple extractions with an appropriate organic solvent and consider back-extraction of the aqueous layer. 3. Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts and adjust reaction conditions accordingly. |
| Difficulty in Product Purification | 1. Co-elution with Starting Material or Byproducts: Similar polarities of the desired product and impurities. 2. Product is an Oil: Difficulty in crystallization. | 1. Utilize an amine-functionalized silica column for flash chromatography to improve separation of basic compounds.[5] 2. If the product is an oil, consider converting it to a salt (e.g., hydrochloride) to induce crystallization for easier handling and purification. |
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for different methods used in the synthesis of N-methylated amines. Note that reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.
Table 1: Conventional N-Methylation of Amines
| Methylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide (MeI) | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(2-hydroxypropyl)-4-methylpyridine | NaH | THF | Room Temp. | 5 | - | [6] |
| Dimethyl Sulfate (DMS) | 4,4′-Methylenedianiline | NaY (catalyst) | - | 190 | 6 | 97 | [7] |
Table 2: Catalytic N-Methylation of Amines with Methanol
| Catalyst | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (DPEPhos)RuCl₂PPh₃ | Aniline | Cs₂CO₃ | Methanol | 140 | 12 | >95 | [2] |
| Ir/ZnO | Aniline | None | Methanol | 150 | 4 | 93 (dimethylated) | [1] |
| Ni/ZnAlOₓ-600 | Aniline | NaOH | Methanol | 160 | 24 | 93 (mono-methylated) | [8] |
Experimental Protocols
Protocol 1: Classical N-Methylation using Methyl Iodide
This protocol describes a general procedure for the N-methylation of 4-aminopyridine using methyl iodide and a base.
Materials:
-
4-Aminopyridine
-
Methyl Iodide (MeI)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridine (1.0 eq) and anhydrous acetone or THF.
-
Add potassium carbonate (2.0 eq) or sodium hydride (1.2 eq) portion-wise with stirring.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted methyl iodide.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methylpyridin-4-amine.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalytic N-Methylation using Methanol
This protocol provides a general method for the N-methylation of 4-aminopyridine using methanol as the methylating agent and a ruthenium-based catalyst.[2]
Materials:
-
4-Aminopyridine
-
(DPEPhos)RuCl₂PPh₃ (catalyst)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Methanol (CH₃OH)
Procedure:
-
In a pressure vessel equipped with a magnetic stir bar, add 4-aminopyridine (1.0 eq), (DPEPhos)RuCl₂PPh₃ (0.5 mol%), and cesium carbonate (0.5 eq).
-
Add anhydrous methanol.
-
Seal the vessel and heat the mixture to 140 °C with stirring for 12 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to isolate N-methylpyridin-4-amine.
Visualizations
Caption: Workflow for classical N-methylation of 4-aminopyridine.
Caption: Logical steps for troubleshooting a slow reaction.
References
- 1. rsc.org [rsc.org]
- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2,6-Dichloropyridine and 2,6-Difluoropyridine: Reactivity and Synthetic Utility
For researchers, scientists, and drug development professionals, the judicious selection of halogenated pyridines is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth comparative analysis of the reactivity of two common building blocks, 2,6-dichloropyridine and 2,6-difluoropyridine, with a focus on their performance in key synthetic transformations. Supported by experimental data, this document aims to provide a clear and objective resource to inform substrate selection and reaction optimization.
The distinct electronic properties of chlorine and fluorine profoundly influence the reactivity of the pyridine ring. The high electronegativity of fluorine in 2,6-difluoropyridine renders the C-F bond highly polarized, making the carbon atoms at the 2- and 6-positions significantly more electrophilic. This electronic feature is the primary determinant of its enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions. Conversely, in transition metal-catalyzed cross-coupling reactions, the weaker carbon-chlorine bond in 2,6-dichloropyridine generally leads to more facile oxidative addition, a key step in many catalytic cycles.
Nucleophilic Aromatic Substitution (SNAr): A Clear Advantage for Fluorine
In the realm of nucleophilic aromatic substitution, the "element effect" is a well-established principle that dictates a reactivity order of F > Cl > Br > I for aryl halides. This is a direct consequence of the rate-determining step, which is the initial nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate, thereby accelerating the reaction rate. The presence of a second electron-withdrawing halogen at the 6-position further activates the pyridine ring towards nucleophilic attack.
Comparative Reactivity Data in SNAr
| Substrate | Nucleophile | Solvent | Temperature (°C) | Relative Rate |
| 2,6-Difluoropyridine | Piperidine | DMSO | RT | High |
| 2,6-Dichloropyridine | Piperidine | DMSO | RT | Low |
Experimental Protocol: Competitive SNAr Reaction
This protocol allows for the direct comparison of the reactivity of 2,6-difluoropyridine and 2,6-dichloropyridine with a nucleophile.
Materials:
-
2,6-Difluoropyridine
-
2,6-Dichloropyridine
-
Piperidine
-
Dimethyl sulfoxide (DMSO)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Quenching solution (e.g., 0.1 M HCl in acetonitrile)
Procedure:
-
Prepare stock solutions of 2,6-difluoropyridine (0.1 M), 2,6-dichloropyridine (0.1 M), piperidine (0.2 M), and the internal standard (0.05 M) in DMSO.
-
In a reaction vial, combine 1.0 mL of the 2,6-difluoropyridine stock solution, 1.0 mL of the 2,6-dichloropyridine stock solution, and 1.0 mL of the internal standard stock solution.
-
Initiate the reaction by adding 1.0 mL of the piperidine stock solution.
-
Stir the reaction mixture at room temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it with the quenching solution.
-
Analyze the quenched samples by GC-MS or LC-MS to determine the consumption of each starting material relative to the internal standard.
Transition Metal-Catalyzed Cross-Coupling Reactions
In contrast to SNAr reactions, the reactivity order in many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is often governed by the C-X bond strength (C-I > C-Br > C-Cl > C-F). The oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step in the catalytic cycle, and the weaker C-Cl bond of 2,6-dichloropyridine generally undergoes this step more readily than the strong C-F bond of 2,6-difluoropyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. While 2,6-dichloropyridine is less reactive than its bromo and iodo counterparts, it is a cost-effective substrate that can be successfully employed with modern, highly active catalyst systems, often requiring bulky, electron-rich phosphine ligands.[1] Reports on the Suzuki-Miyaura coupling of 2,6-difluoropyridine are less common, likely due to the challenge of C-F bond activation.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to Good |
| 2,6-Difluoropyridine | Arylboronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 | 5-89[2][3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
Materials:
-
2,6-Dichloropyridine
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and water (10:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloropyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the degassed toluene and water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor. While aryl bromides are generally more reactive, advancements in catalyst technology have made the amination of aryl chlorides like 2,6-dichloropyridine highly efficient.[1]
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,6-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | Good (for mono-amination) |
| 2,6-Difluoropyridine | Various amines | Limited data available | - | - | - | - |
Experimental Protocol: Buchwald-Hartwig Amination of 2,6-Dichloropyridine
Materials:
-
2,6-Dichloropyridine
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by 2,6-dichloropyridine and the amine.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend of halopyridines (I > Br > Cl) is also observed in this reaction. 2,6-Dichloropyridine can undergo Sonogashira coupling, but often requires more forcing conditions compared to its bromo and iodo counterparts.[1]
Comparative Data for Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,6-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | Moderate |
| 2,6-Difluoropyridine | Terminal alkynes | Limited data available | - | - | - | - |
Experimental Protocol: Sonogashira Coupling of 2,6-Dichloropyridine
Materials:
-
2,6-Dichloropyridine
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a degassed solution of 2,6-dichloropyridine and the terminal alkyne in THF, add Et₃N, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.
-
Stir the reaction mixture at 60 °C until the reaction is complete.
-
Cool the mixture, filter off the salts, and concentrate the filtrate.
-
The crude product is purified by column chromatography.
Metalation and Directed ortho-Metalation (DoM)
The deprotonation of the pyridine ring using strong bases like organolithium reagents is a powerful method for subsequent functionalization. The halogen substituents in 2,6-dihalo-pyridines influence the site of metalation.
For 2,6-difluoropyridine, treatment with lithium diisopropylamide (LDA) at low temperatures leads to quantitative ortho-lithiation at the 3-position.
In the case of 2,6-dichloropyridine, direct lithiation can be more complex, sometimes leading to mixtures of products. However, the use of specific bases can direct the lithiation. For instance, while LDA tends to promote ortho-metalation, other lithium bases might lead to different regioselectivities.
Experimental Protocol: ortho-Lithiation of 2,6-Difluoropyridine
Materials:
-
2,6-Difluoropyridine
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous THF
-
Electrophile (e.g., benzaldehyde)
Procedure:
-
To a solution of 2,6-difluoropyridine in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the electrophile (e.g., benzaldehyde) to the solution and continue stirring at -78 °C for another hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Conclusion
The choice between 2,6-dichloropyridine and 2,6-difluoropyridine is highly dependent on the desired chemical transformation. For nucleophilic aromatic substitution reactions, 2,6-difluoropyridine is the superior substrate due to the activating effect of the highly electronegative fluorine atoms. In contrast, for many transition metal-catalyzed cross-coupling reactions, 2,6-dichloropyridine is generally more reactive due to the weaker C-Cl bond, making it a more common and cost-effective choice. However, recent advances in catalysis are expanding the scope of C-F bond activation, suggesting that the utility of 2,6-difluoropyridine in cross-coupling reactions may increase in the future. Understanding these fundamental reactivity differences is paramount for the efficient design and execution of synthetic routes in modern drug discovery and materials science.
References
A Comparative Guide to Alternative Synthetic Routes for N-Substituted-4-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
The N-substituted-4-aminopyridine moiety is a crucial pharmacophore found in a wide array of biologically active molecules. The efficient and selective synthesis of these compounds is therefore of significant interest to the drug development community. This guide provides an objective comparison of the primary synthetic methodologies for accessing N-substituted-4-aminopyridines, supported by experimental data and detailed protocols.
Executive Summary
Four principal synthetic strategies are commonly employed for the synthesis of N-substituted-4-aminopyridines:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction offering broad substrate scope and high functional group tolerance, particularly for the synthesis of N-aryl-4-aminopyridines.
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction that provides a cost-effective alternative to palladium-based methods, though often requiring harsher reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): A classic method that is highly effective when the pyridine ring is activated by electron-withdrawing groups or for substitutions at the 2- and 4-positions.
-
Reductive Amination: An economical and straightforward approach for the synthesis of N-alkyl-4-aminopyridines from 4-aminopyridine and a corresponding aldehyde or ketone.
The choice of synthetic route is dictated by factors such as the nature of the desired substituent (alkyl vs. aryl), the required scale of the reaction, cost considerations, and the functional group compatibility of the starting materials.
Comparative Data of Synthetic Routes
The following tables summarize typical reaction conditions and performance metrics for the different synthetic methodologies.
Table 1: Comparison of Catalytic Cross-Coupling Reactions for N-Aryl-4-Aminopyridines
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | CuI, Cu₂O (5-20 mol%) |
| Ligand | Biarylphosphines (e.g., Xantphos, BINAP) | Diamines, amino acids (e.g., L-proline) |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, NMP |
| Temperature | 80-120 °C | 100-180 °C |
| Reaction Time | 2-24 hours | 12-48 hours |
| Typical Yield | 70-95% | 60-90% |
| Aryl Halide Scope | I, Br, Cl, OTf | I, Br (Cl are less reactive)[1] |
| Amine Scope | Primary & secondary alkyl/aryl amines | Primary & secondary alkyl/aryl amines |
| Functional Group Tolerance | Generally high | Moderate to high |
Table 2: Comparison of Nucleophilic Aromatic Substitution and Reductive Amination
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Reductive Amination |
| Pyridine Substrate | 4-Halopyridine (F > Cl > Br > I) | 4-Aminopyridine |
| Amine/Carbonyl Source | Primary or secondary amine | Aldehyde or ketone |
| Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) |
| Solvent | DMSO, DMF, MeCN, Alcohols | MeOH, EtOH, DCE, THF[2] |
| Temperature | Room temperature to 150 °C | Room temperature to 60 °C |
| Reaction Time | 1-24 hours | 1-12 hours |
| Typical Yield | 60-95% (highly substrate dependent) | 70-95% |
| Scope | Effective with electron-deficient pyridines | Broad scope for N-alkylation |
| Limitations | Unactivated pyridines are unreactive | Not suitable for N-arylation |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-Phenyl-4-aminopyridine
This protocol describes the palladium-catalyzed coupling of 4-chloropyridine with aniline.
-
Materials: 4-chloropyridine hydrochloride, aniline, Pd₂(dba)₃, Xantphos, sodium tert-butoxide (NaOtBu), and anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, followed by 4-chloropyridine hydrochloride (1.0 equiv) and aniline (1.2 equiv).
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Ullmann Condensation for the Synthesis of N-Butyl-4-aminopyridine
This protocol details the copper-catalyzed reaction between 4-bromopyridine and n-butylamine.
-
Materials: 4-bromopyridine hydrochloride, n-butylamine, copper(I) iodide (CuI), L-proline, potassium carbonate (K₂CO₃), and dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, combine 4-bromopyridine hydrochloride (1.0 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add DMSO, followed by n-butylamine (1.5 equiv).
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Morpholinopyridine
This protocol describes the reaction of 4-chloropyridine with morpholine.[3]
-
Materials: 4-chloropyridine, morpholine, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add 4-chloropyridine (1.0 equiv), morpholine (1.2 equiv), and K₂CO₃ (1.5 equiv).
-
Add DMF and heat the mixture to 100 °C for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product, which can be further purified by recrystallization or chromatography if necessary.
-
Protocol 4: Reductive Amination for the Synthesis of N-Benzyl-4-aminopyridine
This protocol outlines the one-pot reaction of 4-aminopyridine with benzaldehyde.[4][5]
-
Materials: 4-aminopyridine, benzaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃), and 1,2-dichloroethane (DCE).
-
Procedure:
-
In a round-bottom flask, dissolve 4-aminopyridine (1.0 equiv) and benzaldehyde (1.1 equiv) in DCE.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-8 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing the Synthetic Pathways
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Ullmann Condensation Reaction Pathway
Caption: Simplified pathway for Ullmann condensation.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
References
Efficacy of Dichloropyridine-Derived Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dichloropyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors. Its unique electronic and steric properties allow for potent and selective interactions within the ATP-binding pocket of numerous kinases. This guide provides a comparative overview of the efficacy of several kinase inhibitors derived from dichloropyridines, targeting key kinases such as Doublecortin-like kinase 1 (DCLK1), Abelson kinase (Abl), and the P2X7 receptor. The information is supported by experimental data from peer-reviewed studies, with detailed protocols for key assays and visualizations of relevant signaling pathways.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of various dichloropyridine-derived inhibitors against their respective kinase targets. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of in vitro kinase activity), has been compiled from multiple studies. Direct comparison of these values should be approached with caution, as experimental conditions may have varied between studies.
Table 1: Dichloropyridine-Derived DCLK1 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Study |
| DCLK1-IN-1 | DCLK1 | <10 | Ferguson, et al. |
| XMD8-85 | DCLK1 | 11 | Ferguson, et al.[1] |
| LRRK2-IN-1 | DCLK1 | 186 | Ferguson, et al.[1] |
| XMD8-92 | DCLK1 | 716 | Ferguson, et al.[1] |
Table 2: Dichloropyridine-Derived Abl Kinase Inhibitors (Pyrido[2,3-d]pyrimidine Scaffold)
| Compound | Target Kinase | Cellular IC50 (nM) | Reference Study |
| PD180970 | Bcr-Abl | 5 | Dorsey, et al. |
| PD166326 | Abl | 8 | Dorsey, et al. |
| 4-iodophenylpyridopyrimidinone | Abl | 2 | Namekata, et al. |
Table 3: Dichloropyridine-Derived P2X7 Receptor Antagonists
| Compound | Target | IC50 (nM) | Assay | Reference Study |
| Compound 51 | hP2X7 | 4.9 | EtBr uptake | Lee, et al. |
| Compound 52 | hP2X7 | 13 | EtBr uptake | Lee, et al. |
| Compound 51 | IL-1β release | 1.3 | LPS/IFN-γ/BzATP stimulation in THP-1 cells | Lee, et al. |
| Compound 52 | IL-1β release | 9.2 | LPS/IFN-γ/BzATP stimulation in THP-1 cells | Lee, et al. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. Below are protocols for key assays commonly used in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2]
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
ATP
-
Test compounds (inhibitors)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase reaction buffer.
-
Add the test compound at various concentrations to the wells of the plate.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the ADP concentration.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[4]
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[4]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by these inhibitors is essential for understanding their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for evaluating kinase inhibitor efficacy.
Caption: Simplified DCLK1 signaling pathway in cancer.[6]
Caption: Key signaling pathways downstream of BCR-Abl.[7]
Caption: P2X7 receptor-mediated signaling pathways.[8][9]
References
- 1. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for C-N Coupling on Pyridine Rings
For researchers, scientists, and drug development professionals engaged in the synthesis of nitrogen-containing heterocyclic compounds, the palladium-catalyzed Buchwald-Hartwig amination is an indispensable tool. The functionalization of pyridine rings, in particular, is a critical step in the development of a vast array of pharmaceuticals. The choice of the palladium catalyst is paramount to the success of these C-N cross-coupling reactions, directly influencing yield, reaction time, catalyst loading, and overall efficiency. This guide provides an objective comparison of several leading, commercially available palladium precatalysts for the amination of chloropyridines, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the C-N coupling of chloropyridines is highly dependent on the nature of the supporting phosphine ligand. Modern precatalysts, such as the Buchwald G2 and G3 palladacycles, offer significant advantages in terms of stability, ease of handling, and the efficient in situ generation of the active Pd(0) species.[1] Below is a summary of the performance of several widely used palladium catalyst systems in the amination of chloropyridines with secondary amines.
For the purpose of this comparison, the benchmark reaction is the coupling of a chloropyridine with a secondary amine like morpholine. While a direct head-to-head comparison under identical conditions is not available in a single study, the following table collates data from various sources to provide a comparative overview.
| Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) |
| Pd₂(dba)₃ / XPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 2 | 40 |
| RuPhos Pd G2 | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 4 | 83 |
| Pd(OAc)₂ / RuPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 4 | 71 |
| Pd(OAc)₂ / SPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 4 | 76 |
| Pd₂(dba)₃ / BINAP | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 16 | 2 | 71 |
| BrettPhos Pd G3 | Aryl Chlorides | Primary Amines | NaOt-Bu | Toluene | 100 | 1 | 0.05 | >95 |
| XPhos Pd G3 | 4-Fluorochlorobenzene | Morpholine | NaOt-Bu | THF | 65 | 18 | 1 | 95 |
Note: The data presented is compiled from multiple sources and for different, though structurally related, substrates. Direct comparison of yields should be made with caution, as reactivity can vary significantly with the specific pyridine and amine used. However, the data provides valuable insights into the general performance of these catalyst systems. For instance, the RuPhos-based systems demonstrate high efficacy for the amination of a bromopyridine derivative.[2] The BrettPhos and XPhos G3 precatalysts show excellent activity for the coupling of aryl chlorides at low catalyst loadings.[3][4]
Experimental Protocols
Below are detailed experimental protocols for key experiments cited in the comparison. These protocols are intended to serve as a starting point for reaction optimization.
General Protocol for the Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine
This protocol is adapted from established procedures for the amination of aryl chlorides.[5]
Materials:
-
2-Chloropyridine
-
Morpholine
-
Palladium Precatalyst (e.g., XPhos Pd G3, RuPhos Pd G2, or BrettPhos Pd G3)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), sodium tert-butoxide (1.4 equivalents), and a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active catalyst.
-
Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.
-
Add morpholine (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the chosen catalyst.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for the Amination of 3-Bromo-2-aminopyridine with Morpholine using RuPhos Pd G2[3]
Materials:
-
3-Bromo-2-aminopyridine
-
Morpholine
-
RuPhos Pd G2
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add RuPhos Pd G2 (4 mol%).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, degassed THF.
-
Add 3-bromo-2-aminopyridine (1.0 equivalent).
-
Add morpholine (1.2 equivalents).
-
Add LiHMDS (2.5 equivalents).
-
Heat the reaction mixture to 65 °C for 16 hours.
-
Monitor the reaction progress by GC analysis.
-
Upon completion, cool the reaction to room temperature and work up as described in the general protocol.
Visualizing the Catalytic Process
To better understand the underlying mechanism of the Buchwald-Hartwig amination, the following diagrams illustrate the generally accepted catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
References
Validating HPLC-UV methods for pyridine intermediate analysis according to ICH guidelines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) with UV Detection Methods for the Analysis of Pyridine Intermediates in Accordance with ICH Guidelines.
The accurate and reliable quantification of pyridine intermediates is a critical aspect of pharmaceutical development and quality control. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted analytical technique for this purpose. The validation of these analytical methods according to the International Council for Harmonisation (ICH) Q2(R1) guidelines ensures that the method is suitable for its intended use, providing reliable data on the identity, purity, and concentration of the analyte.[1][2][3]
This guide presents a comparative overview of two distinct HPLC-UV methods for the analysis of a representative pyridine intermediate. The performance of each method is evaluated against key validation parameters as stipulated by ICH guidelines.[1][2] Detailed experimental protocols are provided to facilitate the replication of these methods.
Comparative Performance of HPLC-UV Methods
The selection of an optimal HPLC-UV method depends on a thorough evaluation of its performance characteristics. Below is a summary of the validation data for two methods: a standard Reverse-Phase (RP-HPLC) method and a Mixed-Mode HPLC (MM-HPLC) method.
| Validation Parameter | Method A: RP-HPLC with C18 Column | Method B: Mixed-Mode HPLC | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interference from blank, placebo, and potential impurities at the retention time of the analyte. Peak purity index > 0.999. | No interference from blank, placebo, and potential impurities. Enhanced separation of polar impurities from the main analyte peak. Peak purity index > 0.999. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 over the concentration range of 1-150 µg/mL | ≥ 0.999 over the concentration range of 1-150 µg/mL | A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of > 0.99 is generally considered acceptable. |
| Range | 10 - 120 µg/mL | 10 - 120 µg/mL | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | The closeness of test results obtained by the method to the true value. For an assay of a drug substance, recovery is typically expected to be within 98.0% to 102.0%. |
| Precision (% RSD) | |||
| - Repeatability | ≤ 0.8% | ≤ 0.6% | The precision of the analytical procedure expressed as the relative standard deviation (RSD) of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. For drug substance assays, RSD should typically be ≤ 1%. |
| - Intermediate Precision | ≤ 1.2% | ≤ 1.0% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc. |
| Detection Limit (LOD) | 0.3 µg/mL | 0.2 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | 1.0 µg/mL | 0.7 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant impact on results with deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2°C). | No significant impact on results with deliberate variations in mobile phase pH (±0.1) and organic phase composition (±2%). | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Experimental Protocols
Detailed methodologies for the two compared HPLC-UV methods are provided below.
Method A: Reverse-Phase HPLC with C18 Column
This method utilizes a conventional C18 stationary phase, which is a common choice for the separation of a wide range of pharmaceutical compounds.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve the pyridine intermediate reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare working standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the pyridine intermediate in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Method B: Mixed-Mode HPLC
This method employs a mixed-mode column that offers multiple retention mechanisms (e.g., reverse-phase and ion-exchange), which can be advantageous for separating compounds with diverse polarities, including pyridine and its potentially polar impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.
Chromatographic Conditions:
-
Column: Mixed-Mode (e.g., C18 with embedded polar groups or a dedicated mixed-mode phase), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20.1-25 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard and Sample Preparation: Follow the same procedure as described in Method A, using the initial mobile phase composition (95% A, 5% B) as the diluent.
Visualizing the Validation Workflow and Logical Relationships
The following diagrams illustrate the key stages of HPLC-UV method validation according to ICH guidelines and the logical connections between different validation parameters.
Caption: Workflow for HPLC-UV Method Validation as per ICH Guidelines.
Caption: Logical Interdependencies of Key HPLC Validation Parameters.
References
Confirming the Structure of 2,6-Dichloro-N-methylpyridin-4-amine using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,6-Dichloro-N-methylpyridin-4-amine. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative analytical techniques.
Structural Confirmation by 2D NMR
The unambiguous structural confirmation of a novel or synthesized molecule is paramount in chemical research and drug development. 2D NMR spectroscopy stands as a powerful, non-destructive technique to delineate the precise atomic connectivity within a molecule. By correlating nuclear spins through chemical bonds, experiments such as COSY, HSQC, and HMBC provide a detailed molecular blueprint.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. These predictions are based on established substituent effects on the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3, H-5 | 6.50 | s |
| N-CH₃ | 3.00 | s |
| NH | ~4.50 (broad) | s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-2, C-6 | 151.0 |
| C-4 | 155.0 |
| C-3, C-5 | 107.0 |
| N-CH₃ | 30.0 |
Key 2D NMR Correlations for Structural Verification
The following table outlines the expected key correlations from COSY, HSQC, and HMBC experiments that would confirm the structure of this compound.
Table 3: Predicted 2D NMR Correlations
| Experiment | Correlation | Interpretation |
| COSY | No significant correlations | Confirms the absence of vicinal protons. |
| HSQC | C-3, C-5 ↔ H-3, H-5 | Direct one-bond correlation between the aromatic carbons and their attached protons. |
| N-CH₃ ↔ N-CH₃ | Direct one-bond correlation between the methyl carbon and its protons. | |
| HMBC | C-4 ↔ H-3, H-5 | Three-bond correlation confirming the position of the aromatic protons relative to the carbon bearing the amino group. |
| C-2, C-6 ↔ H-3, H-5 | Two-bond correlation confirming the position of the aromatic protons relative to the chlorine-bearing carbons. | |
| C-4 ↔ N-CH₃ | Three-bond correlation from the methyl protons to the carbon bearing the amino group. | |
| C-3, C-5 ↔ N-CH₃ | Four-bond correlation (weaker) may be observed. |
Experimental Workflow for Structural Confirmation
The logical process for confirming the molecular structure using 2D NMR is outlined in the following diagram.
Caption: Logical workflow for 2D NMR structural confirmation.
Detailed Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid issues with spectral quality.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing multinuclear 2D experiments.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-selected COSY (gCOSY).
-
Spectral Width (F1 and F2): 0-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Relaxation Delay: 1.5-2.0 seconds.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement.
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-180 ppm.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
-
Relaxation Delay: 1.5-2.0 seconds.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard gradient-selected HMBC.
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-180 ppm.
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5-2.0 seconds.
Comparison with Alternative Methods
While 2D NMR is a premier technique for structural elucidation in solution, other methods offer complementary information.
Table 4: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational information in solution. | Non-destructive, provides a complete picture of the molecular structure in its solution state. | Requires a relatively pure sample of sufficient quantity, can be time-consuming. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides unambiguous bond lengths and angles. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state conformation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide direct information on atomic connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
Conclusion
2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, provides a robust and detailed method for the unequivocal structural confirmation of this compound. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers in the synthesis and characterization of novel small molecules. While other techniques such as X-ray crystallography and mass spectrometry offer valuable complementary data, 2D NMR remains the gold standard for comprehensive structural elucidation in solution.
A Comparative Analysis of the Biological Activities of Aminopyridine Isomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the three isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The information is supported by experimental data to facilitate a comprehensive understanding of their distinct pharmacological profiles.
The three structural isomers of aminopyridine, while sharing a common chemical formula, exhibit a remarkable diversity in their biological activities. This variation is primarily attributed to the position of the amino group on the pyridine ring, which influences their electronic properties, basicity, and interaction with biological targets. This guide delves into a comparative study of their effects on potassium channels, antimicrobial properties, and cytotoxicity, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the biological activities of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, allowing for a direct comparison of their potency.
Table 1: Inhibition of Voltage-Gated Potassium Channels (Kv)
| Isomer | Channel Subtype | IC50 (µM) | Test System |
| 2-Aminopyridine | Kv1.1 | Data Not Available | - |
| 3-Aminopyridine | Kv1.1 | 2200[1] | Sol-8 cells |
| 4-Aminopyridine | Kv1.1 | 89 - 242[1][2] | Sol-8 cells, HEK cells |
| Kv1.2 | 399[2] | HEK cells | |
| Kv1.4 | 399[2] | HEK cells |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Isomer | Microorganism | MIC (µg/mL) |
| 2-Aminopyridine Derivative (Compound 22c) | Staphylococcus aureus | 39[3][4] |
| Bacillus subtilis | 39[3][4] | |
| 2-Aminopyridine Salt (Compound 32) | Lactobacillus monocytogenes | 31.25[3] |
| Bacillus subtilis | 7.60[3] | |
| 2-Aminopyridine (Parent Compound) | Enterobacter coli | 31.25[3] |
| 3-Aminopyridine | Staphylococcus aureus | No activity (as monomer)[5] |
| 4-Aminopyridine Complex (Compound 26) | Staphylococcus aureus | Strongest among tested complexes |
| Escherichia coli | Strongest among tested complexes |
Note: Data for the parent aminopyridine isomers against the same strains are limited. The table includes data for derivatives and salts to provide an indication of their potential antimicrobial activity.
Table 3: Cytotoxicity (Half-maximal Inhibitory Concentration - IC50)
| Isomer | Cell Line | IC50 (µM) |
| 2-Aminopyridine | HCT 116 (colorectal cancer) | 3.7 - 8.1[6] |
| HT29 (colorectal cancer) | 3.27 - 7.7[6] | |
| 3-Aminopyridine | Data Not Available | - |
| 4-Aminopyridine | MCF-7 (breast cancer) | 4000[7] |
| L929 (fibroblast) | 5000[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.
Potassium Channel Blocking Assay (Whole-Cell Patch-Clamp)
The inhibitory effect of aminopyridine isomers on voltage-gated potassium channels is determined using the whole-cell patch-clamp technique on cells expressing the specific channel subtype (e.g., Kv1.1 in Sol-8 or HEK cells).
-
Cell Preparation: Cultured cells expressing the target potassium channel are prepared and placed on the stage of an inverted microscope.
-
Pipette Preparation: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution containing (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (giga-seal) is formed by applying gentle suction.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Protocol: The cell is held at a holding potential of -80 mV. Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit potassium currents.
-
Drug Application: Aminopyridine isomers are dissolved in the extracellular solution and perfused onto the cell at various concentrations.
-
Data Acquisition and Analysis: The resulting potassium currents are recorded and analyzed. The peak current amplitude in the presence of the compound is compared to the control current to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
The minimum inhibitory concentration (MIC) of the aminopyridine isomers against various bacterial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The aminopyridine isomers are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of aminopyridine isomers on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the aminopyridine isomers and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of the aminopyridine isomers are a direct consequence of their differential interactions with cellular signaling pathways.
4-Aminopyridine: Voltage-Gated Potassium Channel Blockade
4-Aminopyridine is a well-established blocker of voltage-gated potassium channels.[8] This action is central to its therapeutic effect in conditions like multiple sclerosis. By blocking these channels in demyelinated axons, 4-aminopyridine prolongs the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and enhanced neurotransmitter release.
3-Aminopyridine: Potential Neuroprotection via the Keap1-Nrf2 Pathway
Recent studies suggest that the neuroprotective effects of certain compounds may be mediated through the activation of the Keap1-Nrf2 pathway.[9] This pathway is a critical regulator of cellular defense against oxidative stress. While the direct interaction of 3-aminopyridine with this pathway requires further elucidation, it represents a plausible mechanism for its observed neuroprotective properties.
2-Aminopyridine: Antimicrobial Action via Glyoxylate Shunt Inhibition
The antimicrobial activity of 2-aminopyridine derivatives against certain pathogens, such as Pseudomonas aeruginosa, has been linked to the inhibition of the glyoxylate shunt pathway. This metabolic pathway is crucial for the survival of some microorganisms on two-carbon sources. By inhibiting key enzymes in this pathway, 2-aminopyridine and its analogs can disrupt bacterial metabolism and growth.
References
- 1. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Polysubstituted Pyridines: A Cost-Benefit Analysis
The pyridine scaffold is a fundamental motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring is crucial for modulating the biological activity and physicochemical properties of these molecules. Consequently, the development of efficient and economical synthetic routes to polysubstituted pyridines is a topic of significant interest to researchers in both academia and industry. This guide provides a comparative cost-benefit analysis of several prominent synthesis pathways, offering insights into their respective advantages and limitations.
Classical Condensation Reactions
Traditional methods for pyridine synthesis often involve the condensation of acyclic precursors and have been refined over many decades. These methods are valued for their simplicity and the use of readily available starting materials.
1. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. This method is particularly effective for the synthesis of symmetrically substituted pyridines.[3]
2. Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is an efficient two-step method for producing substituted pyridines. It involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[4][5] Modifications to this method allow it to proceed under milder conditions.[6]
3. Guareschi-Thorpe Condensation
This condensation reaction typically involves a cyanoacetamide and a 1,3-dicarbonyl compound in the presence of a base to form a 2-pyridone, which can be further functionalized.[7] Recent advancements have focused on developing greener protocols for this synthesis.[8]
Modern Synthetic Approaches
In recent decades, new synthetic strategies have emerged, offering improved efficiency, milder reaction conditions, and broader substrate scope.
4. Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis, particularly using palladium and ruthenium, has become a powerful tool for constructing the pyridine ring.[9] These methods often involve cycloaddition reactions or cross-coupling strategies, providing access to a wide range of substitution patterns with high regioselectivity.[10]
Cost-Benefit Analysis: A Comparative Table
The following table summarizes key quantitative data for the different synthesis pathways. Please note that catalyst and starting material costs are estimates based on commercially available prices for representative starting materials and may vary depending on the supplier, purity, and scale of the reaction.
| Synthesis Pathway | Typical Yield (%) | Reaction Time (h) | Reaction Temp. (°C) | Atom Economy (%) | Representative Starting Material Cost ($/mol) | Representative Catalyst Cost ($/mol) |
| Hantzsch Synthesis | 70-96 | 2-6 | Room Temp. to Reflux | ~80-90 | Low-Moderate | Low (e.g., p-TSA)[2] |
| Bohlmann-Rahtz Synthesis | 65-95 | 5-26 | 50-160 | ~75-85 | Moderate | Low (e.g., Acetic Acid) or Moderate (e.g., ZnBr₂)[6] |
| Guareschi-Thorpe Condensation | 60-95 | 1-45 | 80-Reflux | ~70-80 | Low-Moderate | Low (e.g., Ammonium Carbonate)[7] |
| Transition-Metal Catalysis | 60-95 | 1-24 | 25-120 | >90 | High | High (e.g., Palladium or Ruthenium complexes) |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships in selecting a synthesis pathway and the general workflows of the discussed methods.
Caption: Logical workflow for selecting a pyridine synthesis pathway.
Caption: Overview of major pyridine synthesis pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for objective comparison.
Protocol 1: Hantzsch Pyridine Synthesis
Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
-
1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.[11] Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.[11]
-
Oxidation: The 1,4-dihydropyridine (1.0 g) is dissolved in glacial acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise. The mixture is heated at 100°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol.
Protocol 2: Modified Bohlmann-Rahtz Pyridine Synthesis
Synthesis of a highly functionalized pyridine.
A solution of an enamino ester (e.g., ethyl β-aminocrotonate, 10 mmol) and an alkynone (e.g., 1-phenylprop-2-yn-1-one, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C.[11] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyridine.[11] Using this one-step modification, a variety of substituted pyridines can be synthesized in good to excellent yields (65–95%).[6]
Protocol 3: Advanced Guareschi-Thorpe Condensation
Synthesis of a hydroxy-cyanopyridine.
A mixture of a cyanoacetamide (10 mmol), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol), and ammonium carbonate (20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[7] Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone. This method is described as inexpensive, user-friendly, and eco-friendly.[7]
Protocol 4: Transition-Metal-Catalyzed Pyridine Synthesis (Representative Example)
Palladium-Catalyzed C-H Arylation of Pyridine N-oxide.
A mixture of pyridine N-oxide (0.95 g, 10 mmol), an aryl bromide (e.g., 4-bromotoluene, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol) in N,N-dimethylacetamide (20 mL) is heated at 110°C for 24 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Conclusion
The choice of a synthetic pathway for a polysubstituted pyridine is a multifaceted decision that requires careful consideration of factors such as the desired substitution pattern, the cost and availability of starting materials, the required reaction conditions, and the overall efficiency of the process. Classical methods like the Hantzsch and Guareschi-Thorpe syntheses offer simplicity and are cost-effective for certain substitution patterns. The Bohlmann-Rahtz synthesis provides a versatile route to trisubstituted pyridines. Modern transition-metal-catalyzed methods, while often associated with higher initial costs for catalysts, provide unparalleled efficiency, regioselectivity, and substrate scope, making them highly attractive for the synthesis of complex and novel pyridine derivatives. The selection of the optimal route will, therefore, depend on a careful evaluation of these trade-offs in the context of the specific research or development goals.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 10. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of 2,6-Dichloro-N-methylpyridin-4-amine from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly influence experimental outcomes, from reaction yields to biological assay results. This guide provides a framework for the comparative purity assessment of 2,6-Dichloro-N-methylpyridin-4-amine obtained from various commercial suppliers. As Certificates of Analysis with detailed impurity profiles are not always publicly available, this guide focuses on the experimental protocols to empower researchers to conduct their own independent verification.
Comparative Purity Analysis
While suppliers often provide a minimum purity specification (e.g., >95% or 98%), the nature and percentage of impurities can vary between batches and manufacturers. To ensure consistency and reliability in research, a multi-pronged analytical approach is recommended. The following table presents a hypothetical comparison of this compound from three different suppliers, illustrating how the data from the described experimental protocols can be summarized for a clear comparison.
Table 1: Hypothetical Purity Analysis of this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC-UV (Area %) | 98.7% | 99.5% | 97.9% |
| Number of Impurities (HPLC) | 3 | 1 | 4 |
| Major Impurity (Area %) | 0.8% (retention time 4.2 min) | 0.4% (retention time 5.1 min) | 1.2% (retention time 3.8 min) |
| Purity by qNMR (mol/mol %) | 98.5% | 99.3% | 97.5% |
| Residual Solvents (GC-MS) | Acetone (0.1%), Dichloromethane (0.05%) | Not Detected | Acetonitrile (0.2%) |
| Water Content (Karl Fischer) | 0.15% | 0.08% | 0.25% |
| Appearance | White to off-white solid | White crystalline solid | Light yellow solid |
Experimental Protocols
To generate the comparative data, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity and profiling impurities.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive for identifying and quantifying volatile impurities and residual solvents.[4][5][6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an absolute quantification of the target molecule without the need for a specific reference standard of the same compound.[7][8][9]
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is designed to separate the main compound from its non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg/mL of this compound in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities are reported as individual area percentages.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This protocol is for the detection and identification of residual volatile solvents from the manufacturing process.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 35-350 amu
-
Sample Preparation: Prepare a stock solution of the sample in a high-purity solvent known not to be present in the synthesis (e.g., DMSO) at a concentration of 50 mg/mL.
-
Analysis: Identification of residual solvents is achieved by comparing the mass spectra of the observed peaks with a reference library (e.g., NIST). Quantification can be performed using an external or internal standard method.
Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment
qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[8][10][11]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple, well-resolved proton signal in a region of the spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Accurately weigh about 5 mg of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in a volumetric flask.
-
-
NMR Data Acquisition:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
-
Visualizing the Workflow and Impact of Purity
To better understand the process and its implications, the following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between compound purity and experimental outcomes.
Caption: Experimental workflow for the purity assessment of a chemical from multiple suppliers.
Caption: Logical relationship demonstrating the impact of compound purity on experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azooptics.com [azooptics.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Comparing SNAr reaction outcomes on pyrimidine versus pyridine electrophiles
For Researchers, Scientists, and Drug Development Professionals
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern synthetic chemistry, particularly in the construction of heteroaromatic scaffolds prevalent in pharmaceuticals and functional materials. While both pyrimidine and pyridine rings are susceptible to SNAr, their electronic properties lead to significant differences in reactivity and regioselectivity. This guide provides an objective comparison of SNAr reaction outcomes on these two important six-membered heterocycles, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
Pyrimidines are generally more reactive towards nucleophilic aromatic substitution than pyridines. This heightened reactivity is a direct consequence of the presence of a second nitrogen atom in the pyrimidine ring, which further reduces the electron density of the aromatic system, making it more electrophilic and better able to stabilize the negatively charged Meisenheimer intermediate. This fundamental electronic difference dictates reaction rates, conditions, and often the regioselectivity of the substitution. For instance, 2-chloropyrimidine is reported to be approximately 108 times more reactive than 2-chloropyridine towards nucleophiles under SNAr conditions. This vast difference in reactivity allows for a broader range of nucleophiles and milder reaction conditions to be employed for pyrimidines compared to their pyridine counterparts.
Comparative Reactivity and Regioselectivity
The position of the leaving group and the electronic nature of other substituents on the ring play a crucial role in determining the outcome of SNAr reactions.
Pyrimidines: In 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. This is attributed to the greater stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized over both nitrogen atoms. However, this selectivity can be highly sensitive to steric and electronic effects of other substituents on the ring. For example, the presence of an electron-donating group at the C6 position can favor substitution at the C2 position. Furthermore, the choice of nucleophile can dramatically alter the regioselectivity. While secondary amines typically favor C4 substitution in 5-substituted-2,4-dichloropyrimidines, tertiary amines have been shown to selectively react at the C2 position.
Pyridines: For halopyridines, SNAr reactions are most favorable at the C2 (ortho) and C4 (para) positions, as the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen. Substitution at the C3 (meta) position is significantly slower due to the lack of this direct resonance stabilization. The general order of reactivity for chloropyridine isomers is 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine. The presence of additional electron-withdrawing groups on the pyridine ring can significantly enhance its reactivity, making it comparable to that of pyrimidines.
Quantitative Data Summary
The following tables summarize quantitative data from various SNAr reactions on pyrimidine and pyridine electrophiles, highlighting the differences in reaction conditions and yields.
Table 1: SNAr Reactions of Dichloropyrimidines with Amines
| Electrophile | Nucleophile | Conditions | Product(s) | Yield (%) | Reference |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | CH2Cl2, rt, 1h | 4-substituted | 9:1 (4- vs 2-) | |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | CH2Cl2, rt, 1h | 2-substituted | 91 | |
| 2,4-dichloropyrimidine | Morpholine | Water, 100 °C, 17h, KF | 4-morpholino-2-chloropyrimidine | 95 | |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | EtOH, reflux, 3h, TEA | 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | 60 |
Table 2: SNAr Reactions of Chloropyridines with Amines
| Electrophile | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-chloropyridine | Morpholine | Water, 100 °C, 17h, KF | 2-morpholinopyridine | 10 | |
| 2-fluoropyridine | Morpholine | Water, 100 °C, 17h, KF | 2-morpholinopyridine | 45 | |
| 2-chloro-5-nitropyridine | Morpholine | Water, 100 °C, 17h, KF | 2-morpholino-5-nitropyridine | 98 | |
| 2-chloropyridine | Various secondary amines | NMP, flow reactor, 200-300 °C | 2-aminopyridines | Good to excellent |
Experimental Protocols
General Procedure for SNAr Amination of 2,4-dichloro-5-nitropyrimidine with a Tertiary Amine
This protocol is adapted from the work of Ren et al. (2015).
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Triethylamine
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in CH2Cl2 in a round-bottom flask at room temperature.
-
To this solution, add triethylamine (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-chloro-5-nitropyrimidine derivative.
General Procedure for SNAr Amination of 2-Chloropyridine with a Secondary Amine in a Flow Reactor
This protocol is a general representation based on the work of Cole et al. on the uncatalyzed amination of 2-chloropyridine.
Materials:
-
2-chloropyridine
-
Desired secondary amine (e.g., morpholine)
-
N-Methyl-2-pyrrolidone (NMP)
-
Flow reactor system
Procedure:
-
Prepare a stock solution of 2-chloropyridine in NMP.
-
Prepare a stock solution of the secondary amine in NMP.
-
Using a syringe pump, introduce the two solutions into a T-mixer connected to the flow reactor.
-
Heat the reactor to the desired temperature (e.g., 250 °C).
-
The reaction mixture flows through the heated reactor for a specified residence time.
-
Collect the product mixture at the outlet of the reactor.
-
Remove the solvent under reduced pressure and purify the crude product by an appropriate method (e.g., chromatography or distillation).
Mechanistic Rationale and Visualization
The enhanced reactivity of pyrimidines in SNAr reactions can be attributed to the greater stabilization of the Meisenheimer intermediate. The two nitrogen atoms in the pyrimidine ring effectively delocalize the negative charge, lowering the activation energy of the nucleophilic addition step, which is typically the rate-determining step.
Caption: Logical relationship of reactivity in SNAr reactions.
The following diagram illustrates a typical experimental workflow for an SNAr reaction followed by analysis.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
The inherent electronic differences between pyrimidine and pyridine significantly impact their reactivity in SNAr reactions. Pyrimidines, being more electron-deficient, are generally more reactive and can undergo nucleophilic substitution under milder conditions. This heightened reactivity, however, can also lead to complex regiochemical outcomes that are sensitive to substituents and the nature of the nucleophile. In contrast, pyridines are less reactive, often requiring more forcing conditions or the presence of activating groups to achieve efficient substitution. A thorough understanding of these differing reactivities is paramount for medicinal and materials chemists in the strategic design and synthesis of novel heteroaromatic compounds.
Reactivity Face-Off: 2,6-Dichloro-N-methylpyridin-4-amine vs. 2,6-dichloro-N,N-dimethylpyridin-4-amine in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Drug Development and Synthetic Chemistry
In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. Among these, 2,6-dichloropyridine derivatives bearing an amino functionality at the 4-position are of significant interest. This guide provides an in-depth, objective comparison of the reactivity of two closely related compounds: 2,6-Dichloro-N-methylpyridin-4-amine and 2,6-dichloro-N,N-dimethylpyridin-4-amine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This comparison is supported by an analysis of electronic and steric effects, and includes representative experimental protocols to aid in practical applications.
Theoretical Underpinnings of Reactivity
The reactivity of 2,6-dichloropyridines in SNAr reactions is primarily dictated by the stability of the Meisenheimer intermediate, a negatively charged species formed upon the attack of a nucleophile. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the nature of the substituent at the 4-position can significantly modulate this reactivity.
The amino groups in both this compound and 2,6-dichloro-N,N-dimethylpyridin-4-amine are electron-donating through resonance. This effect increases the electron density of the pyridine ring, thereby deactivating it towards nucleophilic attack compared to unsubstituted 2,6-dichloropyridine.
Electronic Effects: A Tale of Two Amines
The key difference between the two molecules lies in the number of methyl groups on the exocyclic nitrogen atom. Methyl groups are electron-donating through an inductive effect. Consequently, the N,N-dimethylamino group in 2,6-dichloro-N,N-dimethylpyridin-4-amine is a more potent electron-donating group than the N-methylamino group in its counterpart. This stronger electron donation further deactivates the pyridine ring, suggesting that 2,6-dichloro-N,N-dimethylpyridin-4-amine would be inherently less reactive towards nucleophiles in an SNAr reaction.
Steric Hindrance: The Bulky Blocker
Beyond electronics, steric hindrance plays a crucial role. The two methyl groups of the N,N-dimethylamino substituent create a more sterically congested environment around the pyridine ring compared to the single methyl group of the N-methylamino substituent. This increased steric bulk can impede the approach of a nucleophile to the electrophilic carbon centers (C-2 and C-6), further reducing the reaction rate. Therefore, from a steric standpoint as well, 2,6-dichloro-N,N-dimethylpyridin-4-amine is anticipated to be less reactive .
Comparative Reactivity Data
| Compound | 4-Substituent | Electronic Effect | Steric Hindrance | Expected Relative Reactivity in SNAr |
| This compound | -NH(CH₃) | Electron-donating | Moderate | Higher |
| 2,6-dichloro-N,N-dimethylpyridin-4-amine | -N(CH₃)₂ | Strongly Electron-donating | High | Lower |
Experimental Protocols
The following are generalized experimental protocols for performing a nucleophilic aromatic substitution reaction on these substrates. These should be regarded as starting points and may require optimization based on the specific nucleophile and desired outcome.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical procedure for the reaction of a 4-amino-2,6-dichloropyridine derivative with a primary or secondary amine.
Materials:
-
This compound or 2,6-dichloro-N,N-dimethylpyridin-4-amine
-
Nucleophilic amine (e.g., morpholine, piperidine)
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2,6-dichloropyridine derivative (1.0 eq.).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the nucleophilic amine (1.1 - 1.5 eq.) to the solution.
-
Add the non-nucleophilic base (2.0 eq.).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Alcohol (O-Arylation)
This protocol outlines a typical procedure for the synthesis of alkoxy-substituted pyridines.
Materials:
-
This compound or 2,6-dichloro-N,N-dimethylpyridin-4-amine
-
Alcohol (e.g., ethanol, isopropanol)
-
A strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the strong base (1.2 eq.) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol (1.1 eq.) to the suspension and stir for 20-30 minutes at 0 °C to form the alkoxide.
-
Add a solution of the 2,6-dichloropyridine derivative (1.0 eq.) in the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Visualizing the Reactivity Determinants
The following diagrams illustrate the key factors influencing the reactivity of these compounds and a generalized workflow for their comparison.
Caption: Factors influencing the relative SNAr reactivity.
A Comparative Analysis of Reaction Kinetics for Dichloropyridine Amination
For researchers, scientists, and drug development professionals, the synthesis of aminopyridines is a critical step in the creation of a vast array of pharmaceuticals and functional materials. The amination of dichloropyridines serves as a key synthetic route, and understanding the kinetics of this transformation is paramount for optimizing reaction conditions, maximizing yields, and ensuring regioselectivity. This guide provides a comparative analysis of the two primary pathways for dichloropyridine amination: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination.
While direct, side-by-side quantitative kinetic data for the amination of various dichloropyridine isomers under identical conditions is not extensively reported in the literature, a wealth of qualitative and semi-quantitative data allows for a robust comparative analysis. This guide summarizes the available data, provides detailed experimental protocols for kinetic analysis, and visualizes the key reaction pathways and workflows.
Comparative Reactivity and Regioselectivity
The amination of dichloropyridines, particularly 2,4-dichloropyridine, presents a challenge in controlling regioselectivity, as the nucleophile can attack at either the C2 or C4 position. The choice of reaction conditions—specifically, whether the reaction proceeds through an SNAr or a Buchwald-Hartwig pathway—is the primary determinant of the product distribution.
In classical SNAr reactions, the C4 position of 2,4-dichloropyridine is generally more susceptible to nucleophilic attack.[1] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction.[1] Conversely, the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, can favor amination at the C2 position, particularly with the use of specialized ligands such as Xantphos.[1] In the case of the symmetrical 2,6-dichloropyridine, the initial monosubstitution yields a single product, simplifying the regioselectivity considerations for the first amination step.[1]
The following table summarizes the observed regioselectivity for the amination of 2,4-dichloropyridine under different reaction conditions.
| Reaction Type | Catalyst/Conditions | Predominant Position of Amination | Typical C2:C4 Selectivity |
| SNAr | Base (e.g., K₂CO₃), High Temperature | C4 | Low (C4 favored) |
| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos, NaOtBu | C2 | 20:1 to 50:1 |
| Buchwald-Hartwig | Pd(PPh₃)₄ | C2 | 25:1 (predicted) |
Note: The selectivity data is based on reported experimental outcomes and computational predictions. Direct kinetic comparisons under identical conditions are limited.
Experimental Protocols for Kinetic Analysis
A thorough understanding of the reaction kinetics requires careful experimental design and monitoring. The following is a generalized protocol for a kinetic study of dichloropyridine amination.
Objective: To determine the rate law and activation parameters for the amination of a dichloropyridine isomer.
Materials:
-
Dichloropyridine isomer (e.g., 2,4-dichloropyridine)
-
Amine (e.g., aniline, morpholine)
-
Palladium catalyst (for Buchwald-Hartwig, e.g., Pd₂(dba)₃)
-
Ligand (for Buchwald-Hartwig, e.g., Xantphos)
-
Base (e.g., NaOtBu for Buchwald-Hartwig, K₂CO₃ for SNAr)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Internal standard for chromatographic analysis (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk tube or multi-neck flask)
-
Constant temperature bath
-
Analytical instrumentation (HPLC or GC-MS)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), charge a pre-dried reaction vessel with the palladium catalyst, ligand (if applicable), and base.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the dichloropyridine and the internal standard.
-
Initiation and Monitoring: Place the reaction vessel in a pre-heated constant temperature bath and begin vigorous stirring. At time zero (t=0), add the amine to initiate the reaction.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quenching: Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a small amount of water or dilute acid).
-
Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the dichloropyridine, amine, and product(s) relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant(s) and product(s) as a function of time. From these plots, determine the initial reaction rate and the order of the reaction with respect to each reactant.
-
Activation Parameters: Repeat the experiment at several different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) from the Arrhenius plot (ln(k) vs. 1/T).
Visualizing the Reaction Pathways and Workflow
To better understand the processes involved in the kinetic analysis of dichloropyridine amination, the following diagrams illustrate the experimental workflow and the catalytic cycle for the Buchwald-Hartwig reaction.
References
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-N-methylpyridin-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2,6-Dichloro-N-methylpyridin-4-amine (CAS No. 175461-33-3).
Summary of Chemical Data
A thorough understanding of a substance's properties is the first step in safe handling. Below is a summary of available data for this compound.
| Property | Value |
| CAS Number | 175461-33-3 |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| Purity | ≥ 95% |
| Appearance | Not specified in available documentation |
| Storage | Store long-term in a cool, dry place.[1] |
| Toxicity Data (LD50/LC50) | Not available in the search results. |
Step-by-Step Disposal Protocol
Adherence to a stringent disposal protocol is critical. The following steps are based on safety data sheet recommendations and general best practices for hazardous chemical waste management.
1. Waste Identification and Classification:
-
Chemical waste generators must determine if this compound is classified as a hazardous waste.[2]
-
Consult US EPA guidelines in 40 CFR 261.3, as well as state and local hazardous waste regulations, for complete and accurate classification.[2] Given its chemical structure as a halogenated organic compound, it should be handled as hazardous waste.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
3. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, gloves, absorbent pads), in a designated and compatible waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
As a chlorinated compound, it is best practice to segregate this waste into a container specifically for halogenated organic waste.
4. Container Management:
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.
5. Final Disposal:
-
The contents and the container must be disposed of at an approved waste disposal plant.[2]
-
Arrange for pickup and disposal by a licensed professional waste disposal service.
-
Never dispose of this compound down the drain or in regular trash.
In Case of a Spill:
-
Prevent further leakage or spillage if it is safe to do so.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[2]
Disposal Workflow
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
